Bis-(3,4-dimethyl-phenyl)-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-11-5-7-15(9-13(11)3)17-16-8-6-12(2)14(4)10-16/h5-10,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQQPEKHINRTCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=C(C=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346741 | |
| Record name | N-(3,4-Dimethylphenyl)-3,4-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55389-75-8 | |
| Record name | N-(3,4-Dimethylphenyl)-3,4-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3,4-dimethylphenyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Bis-(3,4-dimethyl-phenyl)-amine
CAS Number: 55389-75-8
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-(3,4-dimethyl-phenyl)-amine, also known as N,N-bis(3,4-dimethylphenyl)amine, is a secondary diarylamine with the CAS number 55389-75-8.[1][2] Primarily recognized for its application in materials science as a hole-transporting material in Organic Light-Emitting Diodes (OLEDs), its core diarylamine structure is also a key pharmacophore in numerous biologically active compounds.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectroscopic characterization of this compound. Furthermore, it explores the broader context of diarylamines in drug development, discussing their cytotoxic and kinase inhibitory activities, to provide a relevant perspective for researchers in the life sciences.
Physicochemical Properties
This compound is a solid at room temperature, appearing as a colorless to pale yellow crystalline powder.[5] It exhibits solubility in common organic solvents such as ether, alcohol, and benzene.[5] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 55389-75-8 | [1][2] |
| Molecular Formula | C16H19N | [1][5] |
| Molecular Weight | 225.33 g/mol | [1][5] |
| Melting Point | 110-132 °C | [5] |
| Boiling Point (Predicted) | 367.0 ± 11.0 °C | [5] |
| Density (Predicted) | 1.021 ± 0.06 g/cm³ | [5] |
| Purity | >97% | [1] |
| pKa (Predicted) | 2.06 ± 0.50 | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.
A general synthetic approach involves the reaction of 3,4-dimethylaniline with an appropriately substituted 3,4-dimethylphenyl halide (e.g., 4-iodo-1,2-dimethylbenzene) in the presence of a palladium catalyst, a phosphine ligand, and a base.
General Experimental Protocol for Buchwald-Hartwig Amination
The following is a representative, generalized protocol for the synthesis of diarylamines like this compound. The specific conditions, such as the choice of catalyst, ligand, base, and solvent, may be optimized for this particular transformation.
Materials:
-
3,4-Dimethylaniline
-
4-Iodo-1,2-dimethylbenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or another suitable base
-
Anhydrous toluene or other suitable solvent
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, the phosphine ligand, and the base.
-
Add a solution of 3,4-dimethylaniline and 4-iodo-1,2-dimethylbenzene in anhydrous toluene.
-
Heat the reaction mixture at a specified temperature (typically 80-110 °C) with stirring for a designated period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
A generalized workflow for this synthesis is depicted in the following diagram.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the protons on the two phenyl rings. The methyl groups will appear as singlets in the aliphatic region (around 2.2-2.4 ppm). The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with distinct peaks for the substituted and unsubstituted carbons. The methyl carbons will resonate in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this secondary amine will exhibit a characteristic N-H stretching vibration in the range of 3350-3310 cm⁻¹.[6] The C-N stretching vibration for aromatic amines is typically observed between 1335-1250 cm⁻¹.[6] Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (225.33 g/mol ). Fragmentation patterns may involve the loss of methyl groups or cleavage of the C-N bond.
Applications
Organic Light-Emitting Diodes (OLEDs)
The primary application of this compound is in the field of materials science, where it serves as a hole-transporting material (HTM) in the fabrication of OLEDs.[1] The diarylamine moiety provides good thermal stability and the ability to form stable amorphous films, which are crucial for the longevity and efficiency of OLED devices.
Relevance in Drug Development
While this compound itself is not a known therapeutic agent, its core diarylamine structure is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[3][4]
Cytotoxic and Anticancer Activity: Many diarylamine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[3][7] Some of these compounds have demonstrated potent anti-proliferative activity.[7] For instance, certain diarylamine-guided carboxamide derivatives have shown significant cytotoxic effects on human gastric cancer (SGC-7901), melanoma (A875), and hepatocellular carcinoma (HepG2) cell lines.[3]
Kinase Inhibition: The diarylamine scaffold is a common feature in many kinase inhibitors.[8][9][10] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Diarylamine derivatives have been developed as inhibitors of various kinases, including EGFR (Epidermal Growth Factor Receptor) and IGF1R (Insulin-like Growth Factor 1 Receptor), which are important targets in cancer therapy.[8] Some diarylamine compounds have been found to inhibit Mer tyrosine kinase, a proto-oncogene associated with several types of tumors.[10]
The general relationship between the diarylamine scaffold and its potential as a kinase inhibitor is illustrated below.
Conclusion
This compound is a compound with a well-established role in materials science, particularly in the development of OLEDs. While its direct application in drug development has not been explored, its core diarylamine structure is of significant interest to medicinal chemists. The synthetic accessibility of this class of compounds, coupled with the proven biological activity of many of its derivatives, suggests that further investigation into the pharmacological potential of substituted bis-(3,4-dimethyl-phenyl)-amines could be a fruitful area of research for the development of novel therapeutics. This guide provides a foundational understanding of this compound for professionals in both materials science and drug discovery.
References
- 1. Cas 55389-75-8 | this compound [finechemical.net]
- 2. This compound | 55389-75-8 [amp.chemicalbook.com]
- 3. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chembk.com [chembk.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,4-Diarylamino-pyrimidines as kinase inhibitors co-targeting IGF1R and EGFR(L⁸⁵⁸R/T⁷⁹⁰M) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of diarylamines and diarylethers as cytotoxic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Bis-(3,4-dimethyl-phenyl)-amine chemical properties
An In-depth Technical Guide to the Chemical Properties of Bis-(3,4-dimethyl-phenyl)-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound (CAS No: 55389-75-8). The information is compiled for professionals in research and development, with a focus on structured data, experimental methodologies, and logical workflows.
Core Chemical Properties
This compound is a symmetrical diarylamine. Its core structure, consisting of two dimethylphenyl rings linked by a secondary amine, makes it a valuable building block in materials science and medicinal chemistry.
Identifiers and Structure
| Identifier | Value | Citation |
| Chemical Name | N-(3,4-dimethylphenyl)-3,4-dimethylaniline | [1] |
| Synonyms | Bis(3,4-xylyl)amine, Di(3,4-dimethylphenyl)amine | [2] |
| CAS Number | 55389-75-8 | [1] |
| Molecular Formula | C₁₆H₁₉N | [1][3] |
| Molecular Weight | 225.33 g/mol | [3][4] |
| Chemical Structure |
| |
| InChI | InChI=1S/C16H19N/c1-11-5-7-15(9-13(11)3)17-16-8-6-12(2)14(4)10-16/h5-10,17H,1-4H3 | [5] |
| SMILES | Cc1ccc(Nc2ccc(C)c(C)c2)cc1C | [6] |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note a discrepancy in the reported melting point across different suppliers, which may be due to varying purity levels or measurement conditions.
| Property | Value | Citation |
| Appearance | White to light yellow powder or crystalline solid. | [1][6] |
| Melting Point | 110 °C or 130-132 °C | [1][3][7] |
| Boiling Point | 367.0 ± 11.0 °C (Predicted) | [1][7] |
| Density | 1.021 ± 0.06 g/cm³ (Predicted) | [1][7] |
| pKa | 2.06 ± 0.50 (Predicted) | [1][3] |
| Solubility | Soluble in common organic solvents such as ether, alcohol, and benzene. | [1] |
| Purity | Typically >97% (by GC) | [3][6] |
Synthesis and Experimental Protocols
While a general synthesis involving the alkylation of 3,4-xylylamine has been noted, a more modern and versatile method for preparing diarylamines is the Buchwald-Hartwig amination.[1][8] This palladium-catalyzed cross-coupling reaction offers high yields and broad functional group tolerance, making it ideal for research and drug development settings.[8][9]
Proposed Synthesis: Buchwald-Hartwig Amination
This protocol describes the synthesis of this compound from 4-bromo-1,2-dimethylbenzene and 3,4-dimethylaniline.
Reaction Scheme: (3,4-dimethylphenyl)Br + H₂N(3,4-dimethylphenyl) ---(Pd catalyst, Ligand, Base)--> (3,4-dimethylphenyl)₂NH
Materials and Reagents:
-
4-Bromo-1,2-dimethylbenzene
-
3,4-Dimethylaniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Experimental Protocol:
-
Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (e.g., 0.02 mmol, 1 mol%), XPhos (e.g., 0.06 mmol, 3 mol%), and Sodium tert-butoxide (2.8 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen three times.
-
Reagent Addition: Under a positive flow of nitrogen, add 4-Bromo-1,2-dimethylbenzene (2.0 mmol), 3,4-dimethylaniline (2.2 mmol), and anhydrous toluene (10 mL).
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Spectroscopic and Analytical Characterization
No experimental spectra for this compound are publicly available. However, based on its structure and data from analogous compounds, the following characteristics can be predicted.
Predicted Spectroscopic Data
| Technique | Predicted Features | Rationale / Comparison |
| ¹H-NMR | - Aromatic Protons (Ar-H): Multiplets in the range of δ 6.8-7.2 ppm. - Amine Proton (N-H): A broad singlet, potentially around δ 5.5-6.5 ppm. - Methyl Protons (-CH₃): Multiple singlets around δ 2.1-2.3 ppm. | The chemical shifts are estimated based on typical values for substituted anilines and xylenes. The four methyl groups may be chemically equivalent or non-equivalent depending on the rotational barrier around the C-N bonds, leading to one or two distinct singlets.[10] |
| ¹³C-NMR | - Aromatic Carbons (Ar-C): Signals in the range of δ 115-145 ppm. - Methyl Carbons (-CH₃): Signals around δ 20 ppm. | Diarylamine structures show characteristic aromatic carbon signals, with the C-N ipso-carbon appearing further downfield.[10] |
| FT-IR | - N-H Stretch: A sharp to medium band around 3400 cm⁻¹. - C-N Stretch: A band in the 1250-1350 cm⁻¹ region. - Aromatic C-H Stretch: Bands above 3000 cm⁻¹. - Aromatic C=C Stretch: Bands in the 1500-1600 cm⁻¹ region. | These assignments are characteristic for secondary aromatic amines.[11] |
| Mass Spec. | - [M+H]⁺: Predicted at m/z 226.1590. - [M]⁺: Predicted at m/z 225.1512. | Predicted collision cross-section data for various adducts is available, which can aid in identification in complex matrices.[5] |
Analytical Workflow
The purity and identity of the synthesized compound must be confirmed through a standard analytical workflow.
References
- 1. chembk.com [chembk.com]
- 2. echemi.com [echemi.com]
- 3. Cas 55389-75-8 | this compound [finechemical.net]
- 4. This compound | 55389-75-8 [chemicalbook.com]
- 5. PubChemLite - Bis(3,4-dimethylphenyl)amine (C16H19N) [pubchemlite.lcsb.uni.lu]
- 6. cymitquimica.com [cymitquimica.com]
- 7. This compound | 55389-75-8 [amp.chemicalbook.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
Bis-(3,4-dimethyl-phenyl)-amine molecular weight
An In-depth Guide to the Molecular Weight of Bis-(3,4-dimethyl-phenyl)-amine
For researchers, scientists, and professionals in drug development, a precise understanding of a compound's molecular weight is fundamental. This guide provides a detailed breakdown of the molecular weight of this compound, a compound relevant in various research and development applications.
Molecular Identity
This compound, also known as N-(3,4-dimethylphenyl)-3,4-dimethylaniline, is an organic compound with the chemical formula C16H19N[1][2][3]. It is recognized by its CAS number 55389-75-8[1][2][3]. This compound is noted as an important intermediate in the production of organic light-emitting diodes (OLEDs)[2].
Molecular Weight Determination
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula C16H19N indicates that each molecule of this compound contains 16 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom.
Atomic Weights of Constituent Elements
To calculate the molecular weight, the standard atomic weights of carbon, hydrogen, and nitrogen are utilized. The International Union of Pure and Applied Chemistry (IUPAC) provides standard atomic weight values. For many elements, these are expressed as intervals due to natural isotopic variation. For practical calculations, a conventional value is often used.
| Element | Symbol | Quantity | Standard Atomic Weight Interval | Conventional Atomic Weight ( g/mol ) |
| Carbon | C | 16 | [12.0096, 12.0116][4] | 12.011 |
| Hydrogen | H | 19 | [1.00784, 1.00811][5][6][7] | 1.008[5][6] |
| Nitrogen | N | 1 | [14.00643, 14.00728][8][9] | 14.007[9][10] |
Calculation of Molecular Weight
The molecular weight is calculated by multiplying the quantity of each element by its atomic weight and summing the results.
Calculation Methodology:
Molecular Weight = (Number of Carbon atoms × Atomic Weight of Carbon) + (Number of Hydrogen atoms × Atomic Weight of Hydrogen) + (Number of Nitrogen atoms × Atomic Weight of Nitrogen)
Molecular Weight = (16 × 12.011) + (19 × 1.008) + (1 × 14.007) Molecular Weight = 192.176 + 19.152 + 14.007 Molecular Weight = 225.335 g/mol
This calculated value aligns with the reported molecular weights from various chemical suppliers and databases, which are typically cited as 225.33 g/mol or 225.34 g/mol [1][2][11].
Summary of Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C16H19N | [1][2][3][11][12] |
| Calculated Molecular Weight | 225.335 g/mol | |
| Reported Molecular Weight | 225.33 g/mol | [1][2] |
| Reported Molecular Weight | 225.34 g/mol | [11] |
| Monoisotopic Mass | 225.15175 Da | [12] |
Logical Relationship of Molecular Weight Calculation
The following diagram illustrates the logical workflow for determining the molecular weight of this compound.
Caption: Workflow for calculating the molecular weight of this compound.
References
- 1. This compound | 55389-75-8 [chemicalbook.com]
- 2. Cas 55389-75-8 | this compound [finechemical.net]
- 3. chembk.com [chembk.com]
- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 5. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 6. Hydrogen - Wikipedia [en.wikipedia.org]
- 7. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 8. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 9. Nitrogen - Wikipedia [en.wikipedia.org]
- 10. #7 - Nitrogen - N [hobart.k12.in.us]
- 11. cymitquimica.com [cymitquimica.com]
- 12. PubChemLite - Bis(3,4-dimethylphenyl)amine (C16H19N) [pubchemlite.lcsb.uni.lu]
Technical Guide: Physicochemical Properties of Bis-(3,4-dimethyl-phenyl)-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the physicochemical properties, with a specific focus on the melting point, of Bis-(3,4-dimethyl-phenyl)-amine. The information is intended to support research and development activities involving this compound.
Compound Identification and Properties
This compound, also known as N-(3,4-dimethylphenyl)-3,4-dimethylaniline, is an organic compound that serves as an important intermediate in the synthesis of organic light-emitting diodes (OLEDs) and can be utilized as a catalyst in various organic reactions.[1][2] Its appearance is noted as a colorless to pale yellow crystal or crystalline solid.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 55389-75-8 | [1][2] |
| Molecular Formula | C₁₆H₁₉N | [1][2] |
| Molecular Weight | 225.33 g/mol | [1][2] |
| Melting Point | 110 °C | [1][2] |
| 130-132 °C | [1] | |
| Boiling Point | 367.0 ± 11.0 °C (Predicted) | [1] |
| Appearance | Colorless to pale yellow crystal or crystalline solid | [1] |
| Purity | >97% | [2] |
Note: Discrepancies exist in the reported melting point values in available literature. Researchers should consider empirical verification for their specific sample.
Experimental Protocol: Melting Point Determination
While specific experimental details for the melting point determination of this compound are not extensively documented in the provided search results, a standard and widely accepted methodology is the capillary melting point method.
Objective: To determine the melting point range of a solid crystalline sample of this compound.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample requires grinding)
-
Sample of this compound
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystalline solid using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube onto the powdered sample to pack a small amount of the compound into the tube. The sample should be tightly packed to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating Rate:
-
For an unknown sample or for a first approximation, a rapid heating rate (e.g., 10-15 °C per minute) can be used to determine an approximate melting range.
-
For a precise measurement, repeat the process with a fresh sample. Heat rapidly to about 15-20 °C below the approximate melting point found in the first run. Then, decrease the heating rate to 1-2 °C per minute.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).
-
-
Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.
Synthesis Workflow
The synthesis of this compound can be achieved through a two-step process starting from 3,4-xylyl bromide.[1] The logical workflow for this synthesis is outlined below.
Caption: Synthesis workflow for this compound.
References
Technical Guide: Physicochemical Properties of Bis-(3,4-dimethyl-phenyl)-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physicochemical data for Bis-(3,4-dimethyl-phenyl)-amine (CAS No. 55389-75-8). The information has been compiled from various sources to support research and development activities.
Core Physicochemical Data
This compound, also known as N-(3,4-dimethylphenyl)-3,4-dimethylaniline, is a colorless to pale yellow crystalline solid.[1] It is recognized as an important intermediate in the production of organic light-emitting diodes (OLEDs) and has applications in the synthesis of pharmaceuticals and as an industrial catalyst. Below is a summary of its key physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉N | ChemicalBook |
| Molecular Weight | 225.33 g/mol | ChemicalBook |
| Melting Point | 110 °C | Anbu Chem |
| Boiling Point (Predicted) | 367.0 ± 11.0 °C | ChemicalBook |
| Density (Predicted) | 1.021 ± 0.06 g/cm³ | ChemicalBook |
| Appearance | Colorless to pale yellow crystal or crystalline solid | ChemBK[1] |
Solubility Profile
| Solvent | Solubility Description | Source |
| Ether | Has certain solubility | ChemBK[1] |
| Alcohol | Has certain solubility | ChemBK[1] |
| Benzene | Has certain solubility | ChemBK[1] |
Note: The lack of quantitative data necessitates that researchers perform their own solubility studies to determine the precise solubility in solvents relevant to their specific applications.
Experimental Protocols
Detailed experimental protocols for the determination of this compound solubility were not found in the public domain. Researchers should employ standard methods for solubility determination, such as the shake-flask method followed by a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy) to quantify the concentration of the dissolved compound in the supernatant.
Synthesis Workflow
This compound can be synthesized in a two-step process. The general workflow for this synthesis is outlined below.
Caption: A simplified diagram illustrating the two-step synthesis of this compound.
The synthesis commences with the reaction of 3,4-xylyl bromide with ammonia to yield the intermediate, 3,4-xylylamine.[1] This intermediate subsequently undergoes an alkylation reaction to produce the final product, this compound.[1]
Signaling Pathways
There is no information available in the reviewed literature regarding any signaling pathways associated with this compound. Its primary applications appear to be in materials science and as a chemical intermediate rather than as a biologically active agent.
References
An In-depth Technical Guide to the Synthesis of Bis-(3,4-dimethyl-phenyl)-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for bis-(3,4-dimethyl-phenyl)-amine (CAS No. 55389-75-8), a key intermediate in the development of organic light-emitting diodes (OLEDs), fluorescent materials, and other specialty chemicals. The document focuses on established catalytic cross-coupling reactions, providing representative experimental protocols and quantitative data to facilitate laboratory-scale synthesis.
Introduction
This compound, also known as N-(3,4-dimethylphenyl)-3,4-dimethylaniline, is a secondary arylamine with the molecular formula C₁₆H₁₉N. Its structure, featuring two electron-rich xylene rings bridged by a nitrogen atom, makes it a valuable building block for advanced materials. The primary challenge in its synthesis lies in the efficient formation of the carbon-nitrogen (C-N) bond between the two aryl groups. Modern organometallic catalysis provides the most effective solutions for this transformation.
Core Synthesis Pathways
The construction of the diarylamine scaffold of this compound is predominantly achieved through two powerful cross-coupling methodologies: the Buchwald-Hartwig Amination and the Ullmann Condensation. While other methods like direct alkylation exist, they often lack the specificity and yield of these catalytic approaches.
-
Buchwald-Hartwig Amination : A palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[1][2] This method is widely favored in modern organic synthesis due to its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of a wide array of sophisticated catalysts and ligands that allow for high yields.[1]
-
Ullmann Condensation (Goldberg Reaction) : A copper-catalyzed reaction between an aryl halide and an amine. Historically, this reaction required harsh conditions, such as high temperatures (often exceeding 200°C).[3] However, the development of new ligand systems has enabled milder reaction conditions, making it a viable, and often more economical, alternative to palladium-catalyzed methods.
This guide will focus on a representative protocol for the Buchwald-Hartwig amination, as it represents the current state-of-the-art for this class of transformation.
Experimental Protocols and Data
Representative Protocol: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed coupling of 3,4-dimethylaniline with 4-bromo-1,2-dimethylbenzene.
Reaction Scheme: (Image of the reaction scheme: 3,4-dimethylaniline + 4-bromo-1,2-dimethylbenzene -> this compound)
Materials:
-
3,4-Dimethylaniline
-
4-Bromo-1,2-dimethylbenzene (4-bromo-o-xylene)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert argon or nitrogen atmosphere, add Palladium(II) Acetate (Pd(OAc)₂), XPhos ligand, and Potassium tert-butoxide (KOt-Bu).
-
Add 3,4-dimethylaniline and 4-bromo-1,2-dimethylbenzene to the flask.
-
Add anhydrous toluene via syringe.
-
The flask is sealed and the reaction mixture is heated with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and washed with brine.
-
The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the Buchwald-Hartwig synthesis of diarylamines, adapted for the target molecule.
| Parameter | Value / Compound | Molar Ratio / Loading | Notes |
| Aryl Halide | 4-Bromo-1,2-dimethylbenzene | 1.0 eq. | Aryl iodides can also be used and may be more reactive. |
| Amine | 3,4-Dimethylaniline | 1.2 eq. | A slight excess of the amine is common to ensure full conversion. |
| Palladium Source | Pd(OAc)₂ | 1-2 mol% | Pre-catalysts like Pd₂(dba)₃ can also be used. |
| Ligand | XPhos | 2-4 mol% | Other biarylphosphine ligands (e.g., SPhos, RuPhos) are also effective. |
| Base | KOt-Bu | 1.4 eq. | Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) are common alternatives. |
| Solvent | Toluene or 1,4-Dioxane | ~0.1 - 0.5 M | Solvent must be anhydrous. |
| Temperature | 80 - 110 °C | - | Microwave irradiation can significantly reduce reaction times.[1] |
| Reaction Time | 4 - 24 hours | - | Monitored by TLC or GC-MS. |
| Expected Yield | >85% | - | Based on similar reported diarylamine syntheses. |
Synthesis Pathway Visualization
The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig synthesis of this compound.
Caption: Catalytic cycle of the Buchwald-Hartwig amination pathway.
Conclusion
The synthesis of this compound is most effectively achieved through palladium-catalyzed Buchwald-Hartwig amination. This method offers high yields and operational simplicity for researchers in materials science and drug development. The provided representative protocol and quantitative data serve as a foundational guide for the laboratory preparation of this important chemical intermediate. While the Ullmann condensation remains a viable alternative, the Buchwald-Hartwig approach generally provides a more reliable and milder route to the target compound.
References
- 1. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP1382599B1 - 2-(2,4 dihydroxyphenyl)-4,6 bis(3,4-dimethylphenyl)-s-triazine and 2-(2,4-dihydroxyphenyl)4(3,4-dimethylphenyl)-6-(2,3-dimethylphenyl)-s-triazine and derivatives thereof as UV-absorber - Google Patents [patents.google.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
An In-depth Technical Guide to Bis-(3,4-dimethyl-phenyl)-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-(3,4-dimethyl-phenyl)-amine, also known as N-(3,4-dimethylphenyl)-3,4-dimethylaniline, is a secondary diarylamine with the chemical formula C₁₆H₁₉N.[1][2] This symmetrical aromatic amine consists of two 3,4-dimethylphenyl (3,4-xylyl) groups attached to a central nitrogen atom. While primarily utilized as a key intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs) and as a precursor for various dyes and specialty chemicals, the diarylamine scaffold is a recognized pharmacophore present in numerous biologically active compounds and approved drugs.[3] This has led to an interest in the potential pharmacological activities of its derivatives.
This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical and physical properties, synthesis methodologies, and the broader context of the biological activities associated with the diarylamine chemical class.
Chemical and Physical Properties
This compound is typically a colorless to pale yellow crystalline solid.[1] It exhibits solubility in common organic solvents such as ether, alcohol, and benzene.[1] Key quantitative physical and chemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₉N | [1][2] |
| Molecular Weight | 225.33 g/mol | [3] |
| Melting Point | 110-132 °C | [1][3] |
| Boiling Point (Predicted) | 367.0 ± 11.0 °C | [1] |
| Density (Predicted) | 1.021 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 2.06 ± 0.50 | [3] |
| Purity (Typical) | >97.0% (GC) | [4] |
| CAS Number | 55389-75-8 | [3] |
Synthesis and Experimental Protocols
General Two-Step Synthesis
A general method for the preparation of this compound involves a two-step process:
-
Formation of the Primary Amine: The reaction of 3,4-xylyl bromide with ammonia to produce 3,4-dimethylaniline.[1]
-
Alkylation: The subsequent alkylation of 3,4-dimethylaniline under appropriate conditions to yield the final product, this compound.[1]
Potential Synthetic Protocols
More sophisticated and widely used methods for the synthesis of diarylamines that could be adapted for this compound include:
-
Ullmann Condensation: This classic method involves the copper-catalyzed reaction of an aryl halide with an amine. For the synthesis of this compound, this would entail the coupling of 3,4-dimethylaniline with a 3,4-dimethylphenyl halide (e.g., 4-bromo-1,2-dimethylbenzene) in the presence of a copper catalyst and a base at elevated temperatures.
-
Buchwald-Hartwig Amination: A more modern and versatile palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. This method generally proceeds under milder conditions and with a broader substrate scope than the Ullmann condensation. The synthesis of this compound via this route would involve the reaction of 3,4-dimethylaniline with a 3,4-dimethylphenyl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base.
Spectroscopic Characterization Data
Detailed experimental spectra for this compound are not widely published. However, based on the known spectroscopic properties of secondary diarylamines, the expected characteristic data are summarized below.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (in the range of 6.5-7.5 ppm), methyl protons (singlets around 2.2 ppm), and a broad singlet for the N-H proton. |
| ¹³C NMR | Aromatic carbons (in the range of 110-150 ppm) and methyl carbons (around 20 ppm). |
| IR Spectroscopy | N-H stretching vibration (a single, weak band around 3350-3310 cm⁻¹), C-N stretching vibration (aromatic, strong band around 1335-1250 cm⁻¹), and C-H stretching and bending vibrations. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 225.33 g/mol . |
Biological Activity and Potential Applications in Drug Discovery
While there is a lack of specific studies on the biological activities of this compound, the broader class of diarylamines is of significant interest in medicinal chemistry. Numerous diarylamine derivatives have been developed as therapeutic agents with a wide range of pharmacological activities.
General Biological Activities of Diarylamine Scaffolds
Diarylamine derivatives have been reported to exhibit a variety of biological effects, including:
-
Anticancer Activity: Many diarylamine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[5] Some have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
-
Anti-inflammatory and Analgesic Effects: Certain diarylamine derivatives have shown potential as anti-inflammatory and pain-relieving agents.[6]
-
Antimicrobial Activity: Some compounds featuring the diarylamine core have been evaluated for their activity against bacteria and other microorganisms.
Potential Signaling Pathways
The biological effects of diarylamine derivatives are often mediated through their interaction with specific signaling pathways. While no pathways have been directly linked to this compound, related compounds have been shown to modulate pathways such as:
-
MAPK Signaling Pathway: Some diarylamine-based kinase inhibitors target components of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival.[6]
-
VEGFR Signaling Pathway: Vascular endothelial growth factor receptor (VEGFR) signaling is critical for angiogenesis (the formation of new blood vessels), a process often co-opted by tumors. Some diarylamine derivatives have been designed to inhibit VEGFR.[6]
-
mTOR and Hedgehog Pathways: These pathways are involved in cell growth, proliferation, and differentiation, and their dysregulation is implicated in cancer. Certain amide-based drugs containing diarylamine-like structures have been shown to interact with these pathways.[6]
Conclusion
This compound is a well-characterized chemical intermediate with established applications in materials science. While its own biological activity has not been extensively investigated, its core diarylamine structure is a privileged scaffold in medicinal chemistry. The synthetic routes to this compound are well-established in principle, primarily through adaptations of the Ullmann condensation or the more modern Buchwald-Hartwig amination.
For researchers in drug discovery, this compound and its derivatives represent a potential starting point for the design and synthesis of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Further investigation into the specific biological targets and mechanisms of action of this compound and its analogues is warranted to fully explore its therapeutic potential. The lack of detailed, publicly available biological data underscores the opportunity for novel research in this area.
References
- 1. chembk.com [chembk.com]
- 2. PubChemLite - Bis(3,4-dimethylphenyl)amine (C16H19N) [pubchemlite.lcsb.uni.lu]
- 3. Cas 55389-75-8 | this compound [finechemical.net]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Safety and Handling of Bis-(3,4-dimethyl-phenyl)-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) or professional safety training. Always consult the most up-to-date SDS for Bis-(3,4-dimethyl-phenyl)-amine from your supplier and adhere to all applicable safety regulations in your institution and jurisdiction.
Introduction
This compound, also known as N-(3,4-dimethylphenyl)-3,4-dimethylaniline, is a crystalline solid organic compound. It finds application as an intermediate in the synthesis of organic light-emitting diodes (OLEDs) and other specialty chemicals.[1] As with any chemical substance, a thorough understanding of its properties and potential hazards is crucial for safe handling in a laboratory or industrial setting. This guide provides a consolidated overview of the available safety and handling information for this compound, with a focus on presenting data in a clear and accessible format for technical audiences.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior under various conditions and for designing appropriate storage and handling procedures.
| Property | Value | Source |
| CAS Number | 55389-75-8 | [1][2] |
| Molecular Formula | C₁₆H₁₉N | [1][2][3] |
| Molecular Weight | 225.33 g/mol | [1] |
| Appearance | White to light yellow powder or crystal | [2][3] |
| Melting Point | 110 °C | [1][4] |
| Boiling Point | 367.0 ± 11.0 °C (Predicted) | [2][4] |
| Density | 1.021 ± 0.06 g/cm³ (Predicted) | [2][4] |
| Flash Point | 184.6 °C | [2] |
| Solubility | Soluble in common organic solvents such as ether, alcohol, and benzene. | [2] |
| Storage Temperature | 2-8°C, protect from light | [2][4] |
Hazard Identification and Toxicology
Comprehensive toxicological data for this compound is largely unavailable in the public domain. The Safety Data Sheet from Echemi indicates "no data available" for key toxicological endpoints such as acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity.[5]
However, as an aromatic amine, it is prudent to handle this compound with caution, as many compounds in this class are known to be hazardous. Primary aromatic amines, as a class, can be lipid-soluble and readily absorbed through the skin, and some have been associated with health hazards including carcinogenicity and mutagenicity.
GHS Hazard Statements and Precautionary Statements
While a full GHS classification is not consistently available, the following precautionary statements are provided in the Echemi SDS:[5]
-
P264: Wash hands thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P317: If skin irritation occurs: Get medical help.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
Safe Handling and Personal Protective Equipment (PPE)
Given the lack of specific toxicity data, a conservative approach to handling this compound is recommended. The following guidelines are based on general best practices for handling solid, potentially hazardous chemicals.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Ensure easy access to an eyewash station and a safety shower.
Personal Protective Equipment (PPE)
A summary of recommended PPE is provided in Table 2.
| Equipment | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | Protects eyes from dust particles and splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn. | Prevents skin contact. |
| Respiratory Protection | For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter is recommended. | Minimizes inhalation of airborne particles. |
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately:[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures and Disposal
Accidental Release
-
Avoid dust formation.
-
Evacuate personnel from the area.
-
Wear appropriate personal protective equipment (see Section 4.2).
-
Carefully sweep up the spilled solid material, avoiding the generation of dust.
-
Place the collected material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water.
Disposal
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the material to enter drains or waterways.
Experimental Protocols and Workflows
No specific experimental protocols for the use of this compound were found in the reviewed literature. However, a general workflow for the safe handling of a solid chemical in a laboratory setting is presented below.
Caption: A general experimental workflow for the safe handling of a solid chemical.
Logical Relationships in Chemical Safety and Handling
The safe handling of any chemical, including this compound, relies on a logical progression from understanding the hazards to implementing appropriate controls and being prepared for emergencies. The following diagram illustrates this relationship.
Caption: Logical flow of chemical safety and handling procedures.
Conclusion
While this compound is a valuable intermediate in materials science, the publicly available data on its specific toxicity and reactivity are limited. Therefore, it is imperative that researchers, scientists, and drug development professionals handle this compound with a high degree of caution, adhering to the general principles of safe laboratory practice for aromatic amines. The use of appropriate engineering controls, personal protective equipment, and a thorough understanding of emergency procedures are paramount to ensuring a safe working environment. Always consult the most current Safety Data Sheet provided by the supplier before handling this chemical.
References
An In-depth Technical Guide to Bis-(3,4-dimethyl-phenyl)-amine: From Historical Synthesis to Modern Therapeutic Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-(3,4-dimethyl-phenyl)-amine, a diarylamine with the chemical formula C₁₆H₁₉N, has emerged from the annals of organic chemistry to become a molecule of significant interest, largely due to its integral role in the structure of GANT61, a potent inhibitor of the Hedgehog signaling pathway.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and key technical data related to this compound, with a particular focus on its synthesis, physicochemical properties, and its modern application in the context of developmental biology and oncology.
While the specific historical record of the initial synthesis and discovery of this compound is not well-documented in readily available literature, the methods for its creation are rooted in foundational reactions of organic chemistry. The development of synthetic strategies for diarylamines, such as the Ullmann condensation and the Buchwald-Hartwig amination, provides the historical and chemical context for the production of this and related compounds.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference |
| IUPAC Name | N-(3,4-dimethylphenyl)-3,4-dimethylaniline | [3] |
| CAS Number | 55389-75-8 | [3][4] |
| Molecular Formula | C₁₆H₁₉N | [3][4] |
| Molecular Weight | 225.33 g/mol | [4] |
| Appearance | White to light yellow powder/crystal | [5] |
| Melting Point | 110-132 °C | [3] |
| Boiling Point | 367.0 ± 11.0 °C (Predicted) | [4] |
| Solubility | Soluble in ether, alcohol, and benzene | [3] |
| Purity | >97.0% (GC) | [5] |
Historical Synthetic Methodologies
The synthesis of diarylamines like this compound has been historically achieved through several key named reactions in organic chemistry. These methods have evolved to offer greater efficiency and substrate scope.
Ullmann Condensation
The Ullmann condensation, first reported by Fritz Ullmann in 1903, is a classic method for the formation of a carbon-nitrogen bond to create diarylamines. The reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst at high temperatures. While historically significant, the harsh reaction conditions and the need for stoichiometric amounts of copper have led to the development of more modern techniques.
Buchwald-Hartwig Amination
A major advancement in the synthesis of diarylamines came with the development of the Buchwald-Hartwig amination in the mid-1990s. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under milder conditions and with a broader range of substrates compared to the Ullmann condensation. The reaction typically employs a palladium catalyst with a phosphine ligand to couple an aryl halide or triflate with an amine.
Representative Experimental Protocol: Synthesis of a Diarylamine via Buchwald-Hartwig Amination
Materials:
-
Aryl halide (e.g., 4-bromo-o-xylene)
-
Amine (e.g., 3,4-dimethylaniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., XPhos - 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the base (typically 1.5-2.0 equivalents relative to the limiting reagent).
-
Add the aryl halide (1.0 equivalent) and the amine (1.0-1.2 equivalents).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at a temperature ranging from 80 to 110 °C. The reaction progress should be monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired diarylamine.
Role in Hedgehog Signaling Pathway Inhibition
The this compound moiety is a critical component of the small molecule inhibitor GANT61.[2] GANT61 is a well-characterized antagonist of the Hedgehog (Hh) signaling pathway, which plays a crucial role in embryonic development and tissue homeostasis.[1][6] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers.[6]
GANT61 exerts its inhibitory effect by targeting the glioma-associated oncogene (GLI) family of transcription factors (GLI1 and GLI2).[7][8][9] In the canonical Hh pathway, the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to its receptor Patched (PTCH) alleviates the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein.[6][10] This leads to a signaling cascade that ultimately results in the activation of GLI transcription factors, which then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.[6][10]
GANT61 bypasses the upstream components of the pathway and directly inhibits the activity of GLI1 and GLI2, preventing their binding to DNA and subsequent gene transcription.[8][11][12][13] This leads to a downregulation of Hh target genes, resulting in decreased cell proliferation and induction of apoptosis in cancer cells with an overactive Hh pathway.[1][7]
Below is a diagram illustrating the canonical Hedgehog signaling pathway and the point of inhibition by GANT61.
Caption: The Hedgehog signaling pathway and the inhibitory action of GANT61.
Experimental Workflow for Assessing GANT61 Activity
The following diagram outlines a typical experimental workflow to assess the biological activity of GANT61, and by extension, compounds containing the this compound moiety, on cancer cells with an active Hedgehog pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. stemcell.com [stemcell.com]
- 3. chembk.com [chembk.com]
- 4. Cas 55389-75-8 | this compound [finechemical.net]
- 5. cymitquimica.com [cymitquimica.com]
- 6. cusabio.com [cusabio.com]
- 7. ashpublications.org [ashpublications.org]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
- 10. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 11. Targeting GLI by GANT61 involves mechanisms dependent on inhibition of both transcription and DNA licensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the Hedgehog signaling pathway in cancer: beyond Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Bis-(3,4-dimethyl-phenyl)-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Bis-(3,4-dimethyl-phenyl)-amine, a valuable secondary amine intermediate in organic synthesis, particularly in the development of materials and pharmaceutical compounds. The synthesis is achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction, a highly efficient method for the formation of carbon-nitrogen bonds. This protocol outlines the necessary reagents, equipment, step-by-step procedure, purification methods, and characterization of the final product.
Introduction
This compound is a diarylamine that serves as a significant building block in various fields of chemical research. Its synthesis is a key step in the creation of more complex molecules with potential applications in medicinal chemistry and materials science. The Buchwald-Hartwig amination is a versatile and widely used cross-coupling reaction that allows for the formation of C-N bonds between aryl halides and amines, often with high yields and good functional group tolerance.[1] This protocol details a specific application of this reaction for the synthesis of the title compound.
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| This compound | C₁₆H₁₉N | 225.33 | 110 | White to light yellow powder/crystal | 55389-75-8 |
| 3,4-Dimethylaniline | C₈H₁₁N | 121.18 | 49-52 | Brownish crystalline solid | 95-64-7 |
| 4-Bromo-1,2-dimethylbenzene | C₈H₉Br | 185.06 | -8 | Colorless liquid | 583-71-1 |
| Palladium(II) Acetate | C₄H₆O₄Pd | 224.50 | 205 (dec.) | Yellow-brown to orange powder | 3375-31-3 |
| X-Phos | C₃₃H₄₇P | 486.69 | 195-200 | White to off-white powder | 564483-18-7 |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 180 (dec.) | White to off-white powder | 865-48-5 |
Experimental Protocols
Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is adapted from established Buchwald-Hartwig amination procedures.[2][3]
Materials:
-
3,4-Dimethylaniline
-
4-Bromo-1,2-dimethylbenzene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (X-Phos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 3,4-dimethylaniline (1.2 equivalents), 4-bromo-1,2-dimethylbenzene (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), palladium(II) acetate (0.02 equivalents), and X-Phos (0.04 equivalents).
-
Solvent Addition: Add anhydrous toluene to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Stir the reaction mixture at 100-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization:
-
Determine the melting point of the purified solid.
-
Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure and purity of this compound.
-
Further characterization can be performed using mass spectrometry and infrared spectroscopy.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Purification of Bis-(3,4-dimethyl-phenyl)-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Bis-(3,4-dimethyl-phenyl)-amine, a key intermediate in the synthesis of various organic materials, including those used in organic light-emitting diodes (OLEDs) and as antioxidants. The following sections outline common purification techniques, including recrystallization and column chromatography, along with methods for purity analysis.
Overview of Purification Strategies
The choice of purification method for this compound largely depends on the nature and quantity of impurities present in the crude product. Common impurities may include unreacted starting materials, byproducts from the synthesis, and residual solvents. The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.
A general workflow for the purification and analysis of this compound is presented below.
Caption: General purification and analysis workflow for this compound.
Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling. The principle relies on the fact that the solubility of the desired compound and its impurities differ in a given solvent at different temperatures. For this compound, which is a non-polar molecule, a variety of organic solvents can be considered.
Solvent Selection
The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the purification of structurally similar diarylamines, such as di-p-tolylamine, the following solvents are recommended for screening:
-
Hexane
-
Ethanol
-
Methanol
-
Toluene
-
Ethyl acetate
-
Mixtures of the above solvents (e.g., hexane/ethyl acetate)
Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (approximately 110 °C) to remove any residual solvent.[1]
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Rationale | Expected Purity |
| Hexane | Good for non-polar compounds, often yields high-quality crystals. | >98% |
| Ethanol/Water | A polar solvent system that can be effective if impurities are significantly more or less polar. | Variable |
| Toluene | A non-polar aromatic solvent that may have good solubility characteristics. | >97% |
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For this compound, normal-phase chromatography using silica gel is a common and effective method.
Caption: Diagram of a typical column chromatography setup.
General Protocol for Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (typically 230-400 mesh) in the initial mobile phase solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. A typical starting mobile phase for a non-polar compound like this compound is a mixture of hexane and ethyl acetate. The polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the compound.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Table 2: Recommended Conditions for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., starting with 100% Hexane and gradually increasing the percentage of Ethyl Acetate) |
| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization |
| Expected Purity | >99% |
Purity Analysis
After purification, it is essential to assess the purity of the this compound. Several analytical techniques can be employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It provides information on both the retention time (indicative of the compound) and the mass spectrum (confirming the molecular weight and structure). A high-purity sample will show a single major peak in the gas chromatogram.
High-Performance Liquid Chromatography (HPLC)
HPLC is another chromatographic technique that can be used to assess purity. For aromatic amines, reverse-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water is often effective. Purity is determined by the relative area of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the chemical structure of the purified compound and for detecting the presence of impurities. A clean spectrum with the expected chemical shifts and integration values is indicative of a high-purity sample.
Table 3: Summary of Purity Analysis Techniques
| Technique | Information Provided | Typical Purity Confirmation |
| GC-MS | Retention time, mass-to-charge ratio | Single major peak with correct mass spectrum. |
| HPLC | Retention time, peak area | Single major peak. |
| NMR (¹H, ¹³C) | Chemical structure, presence of impurities | Clean spectrum matching the expected structure. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all organic solvents with care as they are flammable and may be toxic.
-
Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.
By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify this compound to the high degree of purity required for their specific applications.
References
Application Note: Structural Characterization of Bis-(3,4-dimethyl-phenyl)-amine using ¹H and ¹³C NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis-(3,4-dimethyl-phenyl)-amine, with the molecular formula C₁₆H₁₉N, is an aromatic amine derivative.[1] Aromatic amines are a crucial class of compounds in organic synthesis and are frequently incorporated into the structures of pharmaceuticals and materials. Accurate structural elucidation and characterization of these molecules are paramount for quality control, reaction monitoring, and understanding their chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.[2] This application note outlines the expected ¹H and ¹³C NMR spectral characteristics of this compound and provides a standard protocol for its analysis.
Predicted NMR Data
Due to the symmetrical nature of this compound, a simplified NMR spectrum is anticipated. The two 3,4-dimethylphenyl groups are chemically equivalent, which reduces the number of unique signals. The predicted chemical shifts are based on the analysis of substituent effects on the benzene ring. The amine group is an electron-donating group, which typically causes an upfield shift (to lower ppm values) of the ortho and para protons and carbons of the aromatic ring. The methyl groups are also weakly electron-donating.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the predicted chemical shifts for this compound, typically dissolved in a deuterated solvent such as CDCl₃.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH | 5.0 - 6.0 | Singlet (broad) | 1H |
| Aromatic H (H-2, H-6) | 6.8 - 7.2 | Doublet | 4H |
| Aromatic H (H-5) | 6.6 - 7.0 | Doublet | 2H |
| Methyl H (CH₃ at C-3, C-4) | 2.1 - 2.4 | Singlet | 12H |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-N) | 140 - 145 |
| C-2, C-6 | 120 - 125 |
| C-3, C-4 | 130 - 138 |
| C-5 | 115 - 120 |
| CH₃ | 19 - 22 |
Experimental Workflow
The general workflow for the NMR characterization of this compound is depicted below.
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
Experimental Protocols
The following are detailed methodologies for the NMR characterization of this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of high-purity this compound directly into a clean, dry vial.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent is critical and should be one in which the compound is fully soluble.
-
Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Data Acquisition
These protocols are based on a standard 400 MHz NMR spectrometer. Instrument parameters may need to be adjusted for different magnetic field strengths.
¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Receiver Gain: Adjust automatically or manually to an appropriate level to avoid signal clipping.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A sweep width of -2 to 12 ppm is generally adequate for most organic molecules.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is standard to obtain a spectrum with singlets for each carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 scans, depending on the sample concentration.
-
Receiver Gain: Adjust automatically or manually.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A sweep width of 0 to 220 ppm is standard for most organic compounds.
-
Temperature: 298 K (25 °C).
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.
-
For both ¹H and ¹³C spectra, perform peak picking to identify the chemical shift of each signal.
NMR spectroscopy is an indispensable tool for the structural verification of synthesized aromatic amines like this compound. The predicted ¹H and ¹³C NMR data, in conjunction with the provided experimental protocols, offer a comprehensive guide for researchers to confirm the identity and purity of this compound. Further two-dimensional NMR experiments, such as COSY and HSQC, can be employed to unambiguously assign all proton and carbon signals if required.
References
Application Note: Mass Spectrometric Analysis of Bis-(3,4-dimethyl-phenyl)-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the mass spectrometric analysis of Bis-(3,4-dimethyl-phenyl)-amine. Due to the limited availability of direct experimental data for this specific compound, this note presents a predicted fragmentation pattern based on the known behavior of analogous aromatic amines. Furthermore, comprehensive protocols for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are outlined, providing a robust starting point for researchers.
Introduction
This compound, with the molecular formula C16H19N, belongs to the class of diarylamines.[1] These compounds and their derivatives are of interest in various fields, including materials science and as intermediates in organic synthesis. Mass spectrometry is a critical technique for the identification and quantification of such molecules. This application note details the predicted mass spectral behavior of this compound and provides standardized protocols for its analysis.
Predicted Mass Spectral Data
While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the fragmentation of similar aromatic amines and diphenylamine derivatives. The molecular ion is expected to be prominent. Key fragmentation pathways likely include cleavage of the C-N bond and loss of methyl groups.
Table 1: Predicted Mass Spectral Data for this compound
| m/z | Predicted Ion | Formula | Notes |
| 225.15 | [M]+• | [C16H19N]+• | Molecular Ion |
| 210.13 | [M-CH3]+ | [C15H16N]+ | Loss of a methyl radical |
| 120.08 | [C8H10N]+ | [C8H10N]+ | Cleavage of the C-N bond, formation of the 3,4-dimethylaniline radical cation |
| 105.07 | [C7H7N]+ | [C7H7N]+ | Loss of a methyl group from the 3,4-dimethylaniline fragment |
| 91.05 | [C7H7]+ | [C7H7]+ | Tropylium ion, a common fragment in aromatic compounds |
Note: The relative abundances of these ions would need to be determined experimentally.
Predicted Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.
Caption: Predicted electron ionization fragmentation of this compound.
Experimental Protocols
The following are generalized protocols for the analysis of this compound by GC-MS and LC-MS. Optimization of these methods will be necessary for specific instrumentation and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of volatile and thermally stable aromatic amines.
1. Sample Preparation:
-
Dissolve a known quantity of this compound in a suitable solvent such as dichloromethane or methanol to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup may be required.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 50-300 |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Confirm the molecular ion at m/z 225.
-
Analyze the fragmentation pattern to support identification.
-
For quantification, use a calibration curve generated from the standards in SIM mode for higher sensitivity and specificity.
GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful alternative, particularly for less volatile or thermally labile related compounds, and offers high sensitivity.
1. Sample Preparation:
-
Dissolve a known amount of this compound in a compatible solvent such as methanol or acetonitrile to create a stock solution.
-
Prepare calibration standards by diluting the stock solution with the mobile phase.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
2. LC-MS Instrumentation and Conditions:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 50% B, increase to 95% B over 5 min, hold for 2 min, return to 50% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Agilent 6546 Q-TOF or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Drying Gas Temperature | 325 °C |
| Drying Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psig |
| Sheath Gas Temperature | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 175 V |
| Mass Range | m/z 100-400 |
| Data Acquisition | MS1 Scan and Targeted MS/MS |
3. Data Analysis:
-
Extract the ion chromatogram for the protonated molecule [M+H]+ at m/z 226.16.
-
For structural confirmation, perform targeted MS/MS on the precursor ion at m/z 226.16 and analyze the resulting product ion spectrum.
-
Quantify using a calibration curve based on the peak area of the protonated molecule.
LC-MS Experimental Workflow
Caption: Workflow for the LC-MS analysis of this compound.
Conclusion
This application note provides a foundational guide for the mass spectrometric analysis of this compound. While the fragmentation data presented is predictive, it offers a strong basis for initial spectral interpretation. The detailed GC-MS and LC-MS protocols are robust starting points for method development and can be adapted to various research and drug development applications. Experimental verification of the predicted fragmentation is recommended for definitive structural elucidation.
References
Application Notes and Protocols: Bis-(3,4-dimethyl-phenyl)-amine in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-(3,4-dimethyl-phenyl)-amine, with the chemical formula C16H19N, is a diarylamine compound.[1] While primarily recognized as a key intermediate in the synthesis of more complex molecules for organic electronics, its structural similarity to common hole-transporting materials (HTMs) suggests its potential for direct application in Organic Light-Emitting Diodes (OLEDs).[2][3] This document provides an overview of its properties, a general protocol for its synthesis, and a standardized methodology for the fabrication and characterization of OLED devices where it could be utilized as a hole-transporting layer.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and deposition in thin-film devices.
| Property | Value | Reference |
| Chemical Formula | C16H19N | [1][4][5] |
| Molecular Weight | 225.33 g/mol | [5] |
| CAS Number | 55389-75-8 | [5] |
| Appearance | Colorless to pale yellow crystal or crystalline solid | [4] |
| Melting Point | 130-132 °C | [4] |
| Boiling Point (Predicted) | 367.0 ± 11.0 °C at 760 mmHg | |
| Density (Predicted) | 1.021 ± 0.06 g/cm³ | |
| Solubility | Soluble in common organic solvents such as ether, alcohol, and benzene. | [4] |
Synthesis Protocol
A general two-step synthesis method for this compound is outlined below. This protocol is based on established organic chemistry principles for the formation of diarylamines.
Diagram of Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Experimental Procedure
Step 1: Synthesis of 3,4-Xylylamine
-
In a suitable reaction vessel, dissolve 3,4-xylyl bromide in an appropriate solvent.
-
Introduce ammonia into the reaction mixture. This reaction is typically carried out under pressure and at an elevated temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Upon completion, quench the reaction and perform an extraction to isolate the crude 3,4-xylylamine.
-
Purify the product, for example, by distillation.
Step 2: Synthesis of this compound
-
Combine the synthesized 3,4-xylylamine with a second equivalent of an alkylating agent, such as 3,4-xylyl bromide, in a reaction flask.
-
Add a suitable base and solvent to facilitate the alkylation reaction.
-
Heat the mixture under reflux and monitor the reaction until completion.
-
After cooling, perform a work-up procedure involving extraction and washing to isolate the crude this compound.
-
Purify the final product by recrystallization from a suitable solvent to obtain a crystalline solid.[4]
Application in OLEDs: A General Protocol
Diagram of a Multilayer OLED Structure
Caption: A diagram illustrating the typical layered structure of an OLED device.
OLED Fabrication Protocol
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas and then treat with UV-ozone for 15-20 minutes to enhance the work function of the ITO and improve hole injection.
-
-
Thin Film Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation system (with a base pressure typically below 10⁻⁶ Torr).
-
Deposit the organic layers and the metal cathode sequentially without breaking the vacuum.
-
Hole Injection Layer (HIL): Deposit a thin layer (e.g., 10 nm) of a suitable HIL material.
-
Hole Transport Layer (HTL): Evaporate this compound to form the HTL (e.g., 30-50 nm thick). The deposition rate should be carefully controlled (e.g., 1-2 Å/s).
-
Emissive Layer (EML): Deposit the light-emitting material (e.g., 20-30 nm). This can be a single material or a host doped with a fluorescent or phosphorescent emitter.
-
Electron Transport Layer (ETL): Deposit a suitable ETL material (e.g., 20-40 nm).
-
Electron Injection Layer (EIL): Deposit a thin layer (e.g., 1 nm) of a material like Lithium Fluoride (LiF) to facilitate electron injection.
-
Cathode Deposition: Deposit the metal cathode (e.g., 100 nm of Aluminum) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy and a cover glass.
-
Device Characterization Protocol
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source meter and a photometer to simultaneously measure the current density, applied voltage, and luminance of the OLED device.
-
-
Electroluminescence (EL) Spectra:
-
Measure the EL spectra of the device at a constant driving voltage or current using a spectroradiometer. This will determine the color coordinates of the emitted light.
-
-
Efficiency Calculations:
-
From the J-V-L data, calculate the current efficiency (in cd/A), power efficiency (in lm/W), and external quantum efficiency (EQE, in %).
-
-
Device Lifetime:
-
Measure the operational stability of the device by monitoring the time it takes for the initial luminance to decrease to 50% (LT50) under a constant current density.
-
Logical Relationship of OLED Operation
Caption: The process of light generation in a typical OLED device.
Conclusion
This compound serves as a valuable building block for more complex molecules used in high-performance OLEDs. While its direct application as a functional material is not extensively documented, its diarylamine structure makes it a candidate for investigation as a hole-transporting material. The protocols provided herein offer a standardized framework for the synthesis, fabrication, and characterization of OLED devices to evaluate the potential of this and similar compounds in organic electronics research. Further investigation is warranted to determine its specific electronic properties and performance metrics within an OLED device structure.
References
- 1. PubChemLite - Bis(3,4-dimethylphenyl)amine (C16H19N) [pubchemlite.lcsb.uni.lu]
- 2. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. Cas 55389-75-8 | this compound [finechemical.net]
Application Notes and Protocols: Bis-(3,4-dimethyl-phenyl)-amine as a Hole Transport Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-(3,4-dimethyl-phenyl)-amine, also known as di(3,4-dimethylphenyl)amine, is an aromatic amine with the chemical formula C16H19N.[1] It is recognized as an important intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs).[1] While not as extensively characterized in scientific literature as other hole transport materials (HTMs) like Spiro-OMeTAD or PTAA, its diarylamine core structure is a common motif in molecules designed for hole transport. This document provides an overview of its potential applications, synthesized from available data and general principles of organic electronics.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below. It is important to note that some discrepancies exist in the reported values in the literature.
| Property | Value | Source(s) |
| CAS Number | 55389-75-8 | [1] |
| Molecular Formula | C16H19N | [1] |
| Molecular Weight | 225.33 g/mol | [1] |
| Appearance | Colorless to pale yellow crystal or crystalline solid | [2] |
| Melting Point | 110 °C or 130-132 °C | [1][2] |
| Boiling Point (Predicted) | 367.0 ± 11.0 °C | [2] |
| Density (Predicted) | 1.021 ± 0.06 g/cm³ | [2] |
| Purity | > 97% | [1] |
| Solubility | Soluble in common organic solvents such as ether, alcohol, and benzene. | [2] |
Principle of Hole Transport
In organic electronic devices such as OLEDs and perovskite solar cells, the hole transport layer (HTL) plays a critical role in facilitating the movement of positive charge carriers (holes) from the anode or the active layer towards the emissive or recombination zone. Efficient hole transport materials should possess appropriate highest occupied molecular orbital (HOMO) energy levels for efficient hole injection and transport, as well as good film-forming properties and thermal stability. The diarylamine structure of this compound provides a conjugated π-system that can support the delocalization of positive charge, a key requirement for a hole transport material.
Potential Applications
Given its chemical structure, this compound is a candidate for use as a basic building block or a simple hole transport material in:
-
Organic Light-Emitting Diodes (OLEDs): As a component of the hole transport layer to facilitate the injection and transport of holes from the anode to the emissive layer.
-
Perovskite Solar Cells (PSCs): As the hole transport material that extracts holes from the perovskite absorber layer and transports them to the electrode.
-
Organic Photovoltaics (OPVs): In a similar capacity to its role in PSCs.
-
As a Synthetic Intermediate: For the synthesis of more complex, high-performance hole transport materials.
Experimental Protocols
The following are generalized protocols based on standard laboratory practices for the synthesis and application of diarylamine-based hole transport materials. These should be adapted and optimized for the specific experimental setup and desired device architecture.
Synthesis of this compound
A potential synthetic route to this compound involves a two-step process.[2]
Step 1: Synthesis of 3,4-dimethylaniline
-
In a well-ventilated fume hood, 3,4-xylyl bromide is reacted with an excess of ammonia.
-
The reaction is typically carried out in a suitable solvent and may require elevated temperature and pressure.
-
Upon completion, the reaction mixture is worked up to isolate the 3,4-dimethylaniline product. This may involve extraction and purification by distillation or chromatography.
Step 2: Alkylation to form this compound
-
The 3,4-dimethylaniline obtained from Step 1 is subjected to an alkylation reaction with a second equivalent of 3,4-xylyl bromide.
-
This reaction is typically carried out in the presence of a base and a suitable catalyst.
-
The reaction mixture is heated under reflux for a specified period.
-
After cooling, the product is isolated through extraction and purified by recrystallization or column chromatography to yield this compound.
Device Fabrication: A Generic Protocol for a Solution-Processed OLED
This protocol describes the fabrication of a simple OLED device using a solution-based method.
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol). The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A hole injection layer, such as PEDOT:PSS, is spin-coated onto the cleaned ITO substrate and annealed to remove the solvent.
-
Hole Transport Layer (HTL) Deposition: A solution of this compound in a suitable organic solvent (e.g., chlorobenzene or toluene) is prepared. This solution is then spin-coated on top of the HIL. The substrate is annealed to form a uniform film.
-
Emissive Layer (EML) Deposition: A solution of the emissive material is spin-coated onto the HTL and the substrate is subsequently annealed.
-
Electron Transport Layer (ETL) and Cathode Deposition: The device is transferred to a vacuum thermal evaporator. An electron transport layer (e.g., TPBi) and a low work function metal cathode (e.g., LiF/Al) are deposited sequentially under high vacuum.
-
Encapsulation: The completed device is encapsulated to protect it from atmospheric moisture and oxygen.
Visualizations
The following diagrams illustrate the conceptual workflows and relationships in the application of this compound as a hole transport material.
Caption: A simplified workflow for the synthesis of this compound.
Caption: A schematic of a generic OLED device structure incorporating the HTL.
Concluding Remarks
This compound presents a simple, synthetically accessible diarylamine that holds potential as a hole transport material or a precursor for more complex HTMs in organic electronics. While detailed performance data is not widely available, its fundamental chemical structure aligns with the requirements for hole transport. Further research is warranted to fully characterize its electronic properties and performance in optoelectronic devices to establish its viability as a cost-effective alternative to more complex hole transport materials. Researchers are encouraged to use the provided protocols as a starting point for their investigations and to perform thorough characterization to validate its performance in their specific applications.
References
Application of Di- and Triarylamine-Based Hole Transporting Materials in Perovskite Solar Cells
Disclaimer: Extensive searches of scientific literature and public databases did not yield specific data or protocols for the use of Bis-(3,4-dimethyl-phenyl)-amine in perovskite solar cells. The following application notes and protocols are based on closely related and widely studied diarylamine and triarylamine-based hole transporting materials (HTMs), which are commonly employed in high-efficiency perovskite solar cells. The principles and procedures outlined below are broadly applicable to this class of materials and can serve as a comprehensive guide for researchers.
Introduction to Di- and Triarylamine-Based HTMs in Perovskite Solar Cells
Diarylamine and triarylamine derivatives are a prominent class of organic semiconductor materials extensively used as hole transporting layers (HTLs) in perovskite solar cells (PSCs). Their primary function is to efficiently extract and transport photogenerated holes from the perovskite absorber layer to the anode (typically gold or silver), while simultaneously blocking electrons, thereby preventing charge recombination at the interface. The molecular structure of these materials, often featuring a central nitrogen atom bonded to two or three aromatic rings, provides excellent charge transport properties and appropriate energy level alignment with the perovskite layer.
The performance of PSCs is significantly influenced by the properties of the HTM, including its hole mobility, energy levels (HOMO/LUMO), film-forming capability, and stability. While the benchmark HTM has been Spiro-OMeTAD, research continues to explore novel and more cost-effective alternatives with enhanced performance and stability.
Performance of Perovskite Solar Cells with Various Di- and Triarylamine-Based HTMs
The following table summarizes the photovoltaic performance of perovskite solar cells employing different diarylamine and triarylamine-based hole transporting materials. This data is compiled from various research publications and illustrates the typical range of performance metrics achieved with this class of compounds.
| Hole Transporting Material (HTM) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current Density (JSC) (mA/cm2) | Fill Factor (FF) (%) |
| m-MTDATA | 17.73[1] | - | - | 79.6[1] |
| TAPC | - | - | - | - |
| PTAA (Toluene processed) | 19.1[2] | - | - | - |
| PTAA (Chlorobenzene processed) | 17.3 - 17.9[2] | - | - | - |
| bDBF | 18.66[3] | 1.07[3] | 23.80[3] | 73.60[3] |
| tDBF | 19.46[3] | 1.08[3] | 23.54[3] | 76.47[3] |
Note: The performance of perovskite solar cells is highly dependent on the specific device architecture, perovskite composition, and fabrication conditions. The values presented here are for comparative purposes.
Experimental Protocols
Synthesis of a Generic Diarylamine-Based HTM
A common synthetic route for diarylamine-based HTMs is the Buchwald-Hartwig amination reaction. This protocol provides a general procedure.
Materials:
-
Aromatic dibromide compound
-
Aromatic amine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous toluene
Procedure:
-
In a nitrogen-filled glovebox, combine the aromatic dibromide (1 mmol), aromatic amine (2.2 mmol), sodium tert-butoxide (2.5 mmol), Pd2(dba)3 (0.02 mmol), and Xantphos (0.04 mmol) in a reaction flask.
-
Add anhydrous toluene (10 mL) to the flask.
-
Seal the flask and heat the reaction mixture at 110 °C for 24 hours with constant stirring.
-
After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Fabrication of a Perovskite Solar Cell with a Diarylamine-Based HTL (n-i-p structure)
This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.
Materials and Substrate Preparation:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Zinc acetate dihydrate
-
Ethanolamine
-
2-methoxyethanol
-
Perovskite precursors (e.g., FAI, PbI2, MABr, PbBr2, CsI in DMF:DMSO)
-
Diarylamine-based HTM
-
Chlorobenzene
-
Additives for HTM solution (e.g., 4-tert-butylpyridine (tBP), lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI))
-
Gold or silver for top electrode
Procedure:
-
Substrate Cleaning: Sequentially clean the FTO substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a SnO2 precursor solution by dissolving zinc acetate dihydrate and ethanolamine in 2-methoxyethanol.
-
Spin-coat the SnO2 precursor solution onto the FTO substrate at 3000 rpm for 30 seconds.
-
Anneal the substrate at 150 °C for 30 minutes.
-
-
Perovskite Layer Deposition:
-
Prepare the perovskite precursor solution in a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution onto the ETL at 4000 rpm for 30 seconds.
-
During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) onto the substrate.
-
Anneal the perovskite film at 100 °C for 60 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare the HTM solution by dissolving the diarylamine-based HTM in chlorobenzene. Add tBP and a Li-TFSI solution in acetonitrile as dopants.
-
Spin-coat the HTM solution onto the perovskite layer at 4000 rpm for 30 seconds.
-
-
Top Electrode Deposition:
-
Mask the active area of the device.
-
Thermally evaporate a gold or silver top electrode (80-100 nm) under high vacuum (<10-6 Torr).
-
Visualizations
Caption: Experimental workflow for perovskite solar cell fabrication.
Caption: Charge generation and transport in a perovskite solar cell.
References
Application Notes and Protocols for Bis-(3,4-dimethyl-phenyl)-amine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a summary of the known properties of bis-(3,4-dimethyl-phenyl)-amine and a general synthesis protocol. Furthermore, to illustrate the potential catalytic utility of diarylamine ligands of this class, a detailed protocol and mechanistic overview for the Buchwald-Hartwig amination are presented as a representative example of a reaction where such a ligand could conceptually be employed. It is crucial to note that the specific performance of this compound in this or other catalytic reactions has not been reported and would require experimental validation.
Properties of this compound
This compound is a solid organic compound with the following properties:
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₉N | [1] |
| Molecular Weight | 225.33 g/mol | [2] |
| Appearance | Colorless to pale yellow crystal or crystalline solid | [3] |
| Melting Point | 110-132 °C | [2][3] |
| Solubility | Soluble in common organic solvents such as ether, alcohol, and benzene. | [3] |
| CAS Number | 55389-75-8 | [2] |
Synthesis Protocol for this compound
A general two-step method for the synthesis of this compound has been described.[3]
Step 1: Synthesis of 3,4-Dimethylaniline
This step involves the reaction of 3,4-dimethylbromobenzene with ammonia.
Materials:
-
3,4-Dimethylbromobenzene
-
Ammonia (aqueous or gaseous)
-
Solvent (e.g., ethanol)
-
Pressure vessel (if using gaseous ammonia)
Procedure:
-
In a suitable reaction vessel, dissolve 3,4-dimethylbromobenzene in the chosen solvent.
-
Introduce ammonia into the reaction mixture. This can be achieved by bubbling ammonia gas through the solution or by using a concentrated aqueous solution of ammonia. The reaction may require elevated temperature and pressure, necessitating the use of a sealed pressure vessel.
-
Heat the reaction mixture and maintain it at the desired temperature for a sufficient period to ensure complete reaction. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the 3,4-dimethylaniline product through standard workup procedures, which may include extraction, washing, drying, and solvent evaporation.
-
Purify the crude product by distillation or recrystallization to obtain pure 3,4-dimethylaniline.
Step 2: Synthesis of this compound
This step involves the alkylation of 3,4-dimethylaniline.
Materials:
-
3,4-Dimethylaniline
-
An appropriate alkylating agent (e.g., 3,4-dimethylbromobenzene)
-
Base (e.g., potassium carbonate, sodium tert-butoxide)
-
Palladium catalyst (for cross-coupling approaches)
-
Ligand (for cross-coupling approaches)
-
High-boiling point solvent (e.g., toluene, xylene)
Procedure:
-
In a reaction flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), combine 3,4-dimethylaniline, the alkylating agent, the base, and the solvent. If a palladium-catalyzed cross-coupling approach is used, the palladium precursor and a suitable ligand are also added at this stage.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts and other water-soluble impurities. This typically involves adding water and extracting the product into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography or recrystallization to obtain the final, pure compound.
Illustrative Catalytic Application: The Buchwald-Hartwig Amination
While no specific catalytic data for this compound exists in the reviewed literature, diarylamine ligands are a cornerstone of palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. The following section details a general protocol for this reaction, which could serve as a starting point for evaluating the catalytic potential of this compound.
General Experimental Protocol for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (e.g., bromobenzene, chlorobenzene)
-
Amine (e.g., morpholine, aniline)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Diarylamine ligand (hypothetically, this compound)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial under an inert atmosphere, add the palladium precursor (1-5 mol%), the diarylamine ligand (1.2 - 2 equivalents relative to palladium), and the base (1.2 - 2 equivalents relative to the limiting reagent).
-
Add the aryl halide (1 equivalent) and the amine (1.2 equivalents).
-
Add the anhydrous solvent via syringe.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with stirring for the specified reaction time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl amine.
Representative Data for Buchwald-Hartwig Amination (Using Established Ligands)
The following table summarizes typical reaction conditions and outcomes for the Buchwald-Hartwig amination using well-established diarylamine-based phosphine ligands. This data is provided for illustrative purposes to indicate the type of quantitative results that would be sought when evaluating a new ligand like this compound.
| Aryl Halide | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Morpholine | Pd(OAc)₂ (1) | SPhos (2) | NaOt-Bu | Toluene | 100 | 12 | 95 |
| 4-Chlorotoluene | Aniline | Pd₂(dba)₃ (0.5) | XPhos (1.5) | K₃PO₄ | t-BuOH | 110 | 18 | 92 |
| 1-Bromo-4-(trifluoromethyl)benzene | n-Hexylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 88 |
| 2-Bromopyridine | Benzylamine | Pd₂(dba)₃ (1) | JohnPhos (3) | NaOt-Bu | Toluene | 80 | 6 | 97 |
Catalytic Cycle of Buchwald-Hartwig Amination
The generally accepted mechanism for the palladium-catalyzed Buchwald-Hartwig amination is depicted below. A diarylamine ligand, such as this compound could potentially coordinate to the palladium center and influence the efficiency of these steps.
References
Application Notes and Protocols for Thin-Film Deposition of Bis-(3,4-dimethyl-phenyl)-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-(3,4-dimethyl-phenyl)-amine, a diarylamine derivative, is a small organic molecule with potential applications in the fields of organic electronics and materials science.[1][2] Its aromatic nature and amine functionality suggest utility as a building block for larger, more complex functional molecules, such as those used in Organic Light-Emitting Diodes (OLEDs), or potentially as a hole-transporting or light-emitting material itself.[1] Diarylamine derivatives are known to be useful in the development of materials for optoelectronic devices. This document provides an overview of the material's properties and detailed, generalized protocols for its deposition as a thin film, a crucial step for its integration into such devices.
Material Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for determining the appropriate deposition techniques and parameters. The relatively low melting point suggests that thermal evaporation is a viable deposition method.[3] Its solubility in common organic solvents also opens up the possibility of solution-based deposition techniques.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₁₉N | [1][2] |
| Molecular Weight | 225.33 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 110-132 °C | [1][3] |
| Boiling Point (Predicted) | 367.0 ± 11.0 °C | [1] |
| Solubility | Soluble in ether, alcohol, and benzene | [3] |
| Purity (Typical) | >97% | [1][2] |
Potential Applications
While specific device data for thin films of this compound is not widely published, its chemical structure is analogous to components used in various organic electronic devices. Based on the properties of similar diarylamine compounds, potential applications include:
-
OLED Intermediate: As a precursor for the synthesis of more complex molecules used in OLEDs, such as hole-transport materials (HTMs), emitting materials, or host materials.[1]
-
Hole Transport Layer (HTL): Diarylamine derivatives are frequently used as HTLs in OLEDs and perovskite solar cells due to their electron-donating nature, which facilitates the transport of holes to the emissive layer or electrode.
-
Organic Photovoltaics (OPVs): As a component in the active layer of OPVs, potentially as a donor material.
-
Organic Thin-Film Transistors (OTFTs): As the active semiconductor layer.
Experimental Protocols for Thin-Film Deposition
Two primary methods are suitable for the thin-film deposition of small organic molecules like this compound: vacuum thermal evaporation and solution processing. The choice of method will depend on the desired film quality, thickness control, and the specific application.
Protocol 1: Vacuum Thermal Evaporation (VTE)
VTE is a widely used technique for depositing high-quality, uniform thin films of organic materials in a high-vacuum environment.[4] This method is suitable for materials that can be sublimated or evaporated without decomposition.[5]
4.1.1. Materials and Equipment
-
This compound powder (>97% purity)
-
High-vacuum deposition system (pressure capability < 10⁻⁶ Torr)
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Substrates (e.g., ITO-coated glass, silicon wafers)
-
Substrate holder with heating capabilities
-
Effusion cell or evaporation boat (e.g., tantalum, tungsten, or alumina crucible)
-
Appropriate solvents for cleaning (e.g., acetone, isopropanol)
-
Nitrogen gun
4.1.2. Experimental Workflow
Caption: Workflow for Vacuum Thermal Evaporation.
4.1.3. Deposition Parameters
The optimal deposition parameters will need to be determined empirically. Table 2 provides a starting point for optimization.
Table 2: Suggested Starting Parameters for Vacuum Thermal Evaporation
| Parameter | Suggested Range | Notes |
| Base Pressure | < 5 x 10⁻⁶ Torr | Minimizes contamination from residual gases. |
| Deposition Rate | 0.1 - 2.0 Å/s | Slower rates can lead to more ordered films. |
| Substrate Temperature | Room Temperature - 100 °C | Can influence film morphology and crystallinity. |
| Source Temperature | 150 - 250 °C | Adjust to achieve the desired deposition rate. |
| Final Film Thickness | 10 - 200 nm | Application dependent. |
Protocol 2: Solution Processing (Spin Coating)
Solution processing offers a lower-cost, higher-throughput alternative to vacuum deposition.[6] Spin coating is a common laboratory technique for producing uniform thin films from solution.
4.2.1. Materials and Equipment
-
This compound powder (>97% purity)
-
High-purity organic solvents (e.g., toluene, chlorobenzene, chloroform)
-
Spin coater
-
Hotplate
-
Substrates (e.g., glass, ITO-coated glass)
-
Micropipettes
-
Syringe filters (0.2 μm pore size)
-
Vials and magnetic stirrer
4.2.2. Experimental Workflow
Caption: Workflow for Solution Processing (Spin Coating).
4.2.3. Deposition Parameters
The final film thickness and quality are highly dependent on the solution concentration and spin coating parameters. Table 3 provides suggested starting parameters for optimization.
Table 3: Suggested Starting Parameters for Spin Coating
| Parameter | Suggested Range | Notes |
| Solution Concentration | 1 - 20 mg/mL | Higher concentrations generally lead to thicker films. |
| Solvent | Toluene, Chlorobenzene | Choice of solvent affects solubility and evaporation rate. |
| Spin Speed | 1000 - 6000 RPM | Higher speeds result in thinner films. |
| Spin Time | 30 - 60 seconds | Ensures complete solvent evaporation. |
| Annealing Temperature | 80 - 120 °C | Can improve film morphology and remove residual solvent. |
| Annealing Time | 5 - 30 minutes |
Thin-Film Characterization
After deposition, the thin films should be characterized to determine their properties. Common characterization techniques include:
-
Thickness: Ellipsometry, Profilometry
-
Morphology and Roughness: Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM)
-
Optical Properties: UV-Vis Spectroscopy, Photoluminescence Spectroscopy
-
Structural Properties: X-ray Diffraction (XRD)
-
Electrical Properties: Four-Point Probe (for conductivity), fabrication of simple device structures (e.g., capacitor-like structures) to measure charge mobility.
Potential Signaling Pathway/Device Structure
As this compound is a potential component for OLEDs, the following diagram illustrates its possible role as a hole transport layer in a generic OLED device structure.
References
Application Notes: Bis-(3,4-dimethyl-phenyl)-amine in Fluorescent Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-(3,4-dimethyl-phenyl)-amine, also known as N-(3,4-dimethylphenyl)-3,4-dimethylaniline, is a secondary aromatic amine that serves as a versatile building block in the synthesis of novel organic functional materials. Its electron-rich nature and propensity to form stable radical cations make it a valuable precursor for the development of fluorescent dyes and hole-transporting materials for various applications, including organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging and sensing. This document provides an overview of its applications, synthesis protocols for derivative compounds, and relevant physicochemical data.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 55389-75-8 | [1] |
| Molecular Formula | C₁₆H₁₉N | [2] |
| Molecular Weight | 225.33 g/mol | [2] |
| Appearance | Colorless to pale yellow crystal or crystalline solid | [1] |
| Melting Point | 110 °C | [1] |
| Boiling Point | 367.0 ± 11.0 °C (Predicted) | [1] |
| Solubility | Soluble in common organic solvents like ether, alcohol, and benzene. | [1] |
Applications in Fluorescent Dye and Materials Synthesis
This compound is a key intermediate in the synthesis of various functional organic molecules, primarily due to its electron-donating triarylamine-like core structure.
-
Fluorescent Dyes and Probes: The this compound moiety can be incorporated into larger conjugated systems to create novel fluorescent dyes.[3] The electron-donating nature of the nitrogen atom can lead to intramolecular charge transfer (ICT) characteristics when combined with an electron-accepting group, resulting in environmentally sensitive fluorophores.[3]
-
Hole-Transporting Materials (HTMs): In the field of organic electronics, particularly OLEDs and perovskite solar cells, triarylamine derivatives are widely used as hole-transporting materials.[4][5] The this compound core can be functionalized to produce materials with high hole mobility and suitable energy levels for efficient device performance.[4][5]
Experimental Protocols
Protocol 1: Synthesis of a Triarylamine Aldehyde Derivative (General Procedure)
This protocol outlines a general method for the formylation of a triarylamine, a common step in extending the conjugation and providing a reactive handle for further dye synthesis.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-mixed solution of DMF (1.2 equivalents) and POCl₃ (1.2 equivalents) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired aldehyde.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Quantitative Data
Currently, there is a lack of specific, publicly available quantitative data on the photophysical properties (e.g., quantum yield, absorption/emission maxima, Stokes shift) of fluorescent dyes directly synthesized from this compound. However, data for structurally related triarylamine-based dyes can provide an indication of the expected performance.
| Dye Class | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| Triarylamine-Thiadiazolopyridine | ~560 | ~650 | Low | [6] |
| Triarylamine-based HTMs | Transparent in visible | - | - | [4] |
Signaling Pathways and Logical Relationships
The utility of this compound in fluorescent dye synthesis is predicated on the principles of electronic donor-acceptor (D-A) systems. The bis-(3,4-dimethyl-phenyl)-amino group acts as a strong electron donor. When conjugated with an electron-acceptor moiety through a π-bridge, photoexcitation can lead to an intramolecular charge transfer (ICT) state, which is often responsible for the fluorescence properties of the molecule.
Conclusion
This compound is a promising precursor for the synthesis of novel fluorescent dyes and hole-transporting materials. While specific application notes with detailed protocols and quantitative data for dyes directly derived from this compound are limited in publicly accessible literature, the general principles of triarylamine chemistry provide a solid foundation for its use in creating advanced functional materials. Further research into the synthesis and characterization of fluorescent probes based on this scaffold is warranted to explore its full potential in materials science and drug development.
References
- 1. chembk.com [chembk.com]
- 2. PubChemLite - Bis(3,4-dimethylphenyl)amine (C16H19N) [pubchemlite.lcsb.uni.lu]
- 3. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 4. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation [mdpi.com]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Bis-(3,4-dimethyl-phenyl)-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Bis-(3,4-dimethyl-phenyl)-amine, a versatile organic compound with significant potential in the field of organic electronics. This document outlines its chemical and physical properties, safety and handling guidelines, and detailed, representative protocols for its synthesis and application in organic light-emitting diodes (OLEDs) and as a hole-transporting material (HTM) in perovskite solar cells.
Chemical and Physical Properties
This compound is a secondary arylamine that serves as a crucial building block in the synthesis of advanced materials for electronic devices. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉N | [1] |
| Molecular Weight | 225.33 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 110 °C | [2] |
| Boiling Point (Predicted) | 367.0 ± 11.0 °C | [2] |
| Density (Predicted) | 1.021 ± 0.06 g/cm³ | [1] |
| Solubility | Soluble in common organic solvents such as ether, alcohol, and benzene. | [1] |
| Storage | 2-8°C, protect from light. | [2] |
Safety and Handling
Proper safety precautions are essential when handling this compound. The compound is classified as a skin and eye irritant.[2][3]
Hazard Statements:
Precautionary Statements:
-
Prevention: Wear protective gloves, protective clothing, and eye/face protection. Wash hands and any exposed skin thoroughly after handling.[2][3]
-
Response:
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store at 2-8°C and protect from light.[2]
-
Disposal: Dispose of contents/container in accordance with local regulations.
Experimental Protocols
The following protocols are representative examples of how this compound can be synthesized and utilized in research and development.
Synthesis of this compound
This protocol describes a general two-step synthesis of this compound.
Materials:
-
3,4-Dimethylbromobenzene
-
Ammonia
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
Step 1: Synthesis of 3,4-Dimethylaniline
-
In a flame-dried round-bottom flask under an inert atmosphere, combine 3,4-dimethylbromobenzene, a palladium catalyst, and a suitable phosphine ligand in anhydrous toluene.
-
Add sodium tert-butoxide as the base.
-
Introduce ammonia gas into the reaction mixture or use a solution of ammonia in a suitable solvent.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude 3,4-dimethylaniline by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the purified 3,4-dimethylaniline and 3,4-dimethylbromobenzene in anhydrous toluene.
-
Add a palladium catalyst and a phosphine ligand.
-
Add sodium tert-butoxide as the base.
-
Heat the reaction mixture under reflux, monitoring its progress by TLC.
-
Once the reaction is complete, cool to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography to obtain the final product.
Diagram of Synthesis Workflow:
Application in Organic Light-Emitting Diodes (OLEDs)
This compound can be utilized as a building block for hole-transporting or emissive materials in OLEDs. The following is a general protocol for the fabrication of a small molecule OLED using vacuum thermal evaporation.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
This compound derivative (as the hole-transporting or emissive material)
-
Other organic materials for the OLED stack (e.g., hole injection layer, electron transport layer, electron injection layer)
-
Metal for cathode (e.g., aluminum)
-
Substrate cleaning solvents (e.g., deionized water, acetone, isopropanol)
-
Vacuum thermal evaporation system
-
Shadow masks for patterning
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen gas and treat them with UV-ozone for several minutes to improve the work function of the ITO.
-
Organic Layer Deposition: Place the cleaned substrates and the organic materials, including the this compound derivative, into the vacuum thermal evaporation chamber. Evacuate the chamber to a high vacuum (typically < 10⁻⁶ Torr).
-
Sequentially deposit the organic layers onto the ITO substrate by heating the source materials in crucibles. A typical device structure might be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL). The this compound derivative could be used in the HTL or as a host or dopant in the EML.
-
Control the thickness of each layer using a quartz crystal microbalance.
-
Cathode Deposition: Without breaking the vacuum, deposit the metal cathode (e.g., aluminum) through a shadow mask to define the active area of the device.
-
Encapsulation: After deposition, transfer the devices to a glovebox with an inert atmosphere for encapsulation to protect the organic layers from moisture and oxygen.
Diagram of OLED Fabrication Workflow:
Application as a Hole-Transporting Material (HTM) in Perovskite Solar Cells
While direct experimental data for this compound as an HTM in perovskite solar cells is limited, its structural similarity to other arylamines suggests its potential. The following is a general protocol for incorporating a small molecule HTM into a perovskite solar cell.
Materials:
-
Fluorine-doped tin oxide (FTO)-coated glass substrates
-
Perovskite precursor solution (e.g., a mixture of methylammonium iodide and lead iodide in DMF/DMSO)
-
This compound HTM solution (dissolved in a suitable solvent like chlorobenzene, often with additives like Li-TFSI and t-BP)
-
Electron transport layer material (e.g., TiO₂, SnO₂)
-
Metal for back contact (e.g., gold, silver)
-
Solvents and cleaning agents (e.g., deionized water, isopropanol, acetone)
-
Spin coater
-
Hot plate
-
Vacuum thermal evaporator
Procedure:
-
Substrate Preparation: Clean the FTO-coated glass substrates and deposit an electron transport layer (e.g., a compact layer of TiO₂ followed by a mesoporous TiO₂ layer).
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, deposit the perovskite precursor solution onto the ETL-coated substrate using a spin coater. Follow this with an anti-solvent quenching step (e.g., dripping chlorobenzene) during spinning to induce rapid crystallization. Anneal the film on a hotplate to form the crystalline perovskite layer.
-
Hole-Transport Layer Deposition: Prepare a solution of this compound in a solvent such as chlorobenzene. Additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (t-BP) are often included to improve conductivity and device performance.
-
Spin-coat the HTM solution onto the perovskite layer.
-
Back Contact Deposition: Transfer the substrate to a vacuum thermal evaporator and deposit the metal back contact (e.g., gold) onto the HTM layer.
-
Device Characterization: Characterize the photovoltaic performance of the completed solar cell under simulated sunlight.
Diagram of Perovskite Solar Cell Fabrication Workflow:
Characterization Data (Representative)
| Spectral Region (cm⁻¹) | Assignment | Expected Appearance |
| 3500-3300 | N-H stretch | Single, weak to medium band |
| 3100-3000 | Aromatic C-H stretch | Multiple weak to medium bands |
| 1600-1450 | Aromatic C=C stretch | Multiple medium to strong bands |
| 1335-1250 | Aromatic C-N stretch | Strong band |
| 910-665 | N-H wag | Strong, broad band |
Note: The absence of detailed, published experimental protocols and characterization data for this specific compound necessitates that the provided protocols be considered as general guidelines. Researchers should optimize the conditions based on their specific experimental setup and desired outcomes.
References
Application Notes and Protocols for the Synthesis of Bis-(3,4-dimethyl-phenyl)-amine via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-(3,4-dimethyl-phenyl)-amine, a diarylamine, is a valuable scaffold in medicinal chemistry and materials science. Its synthesis is most effectively achieved through the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine.[1] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally high yields, replacing harsher, more traditional methods.[2]
This document provides a detailed overview of the reaction mechanism, a comprehensive experimental protocol for the synthesis of this compound, and its characteristic analytical data.
Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle
The synthesis of this compound from 4-bromo-1,2-dimethylbenzene and 3,4-dimethylaniline proceeds via the Buchwald-Hartwig amination catalytic cycle. This palladium-catalyzed process involves a sequence of oxidative addition, ligand exchange, deprotonation, and reductive elimination steps to form the desired C-N bond and regenerate the active catalyst.[2][3]
The overall transformation is as follows:
Reaction Scheme:
The catalytic cycle can be broken down into four key stages:
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Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromo-1,2-dimethylbenzene), inserting itself into the carbon-halogen bond. This forms a Pd(II) complex.[3]
-
Ligand Exchange/Amine Coordination: The amine (3,4-dimethylaniline) coordinates to the Pd(II) complex, typically displacing the halide ligand.
-
Deprotonation: A base present in the reaction mixture removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the diarylamine product is eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
A diagram illustrating this catalytic cycle is provided below.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 55389-75-8 | [4][5] |
| Molecular Formula | C₁₆H₁₉N | [4] |
| Molecular Weight | 225.33 g/mol | [4] |
| Appearance | White to light yellow powder/crystal | [6] |
| Melting Point | 110 °C | [4] |
| Purity | >97.0% (GC) | [6] |
Table 2: Predicted Spectroscopic Data
| Data Type | Predicted Value | Reference |
| Mass Spectrometry | ||
| [M+H]⁺ | m/z 226.15903 | [7] |
| [M+Na]⁺ | m/z 248.14097 | [7] |
| [M-H]⁻ | m/z 224.14447 | [7] |
Experimental Protocols
This section provides a representative protocol for the synthesis of this compound via a Buchwald-Hartwig amination. The protocol is adapted from established procedures for the synthesis of similar diarylamines.[1]
Materials and Reagents:
-
4-Bromo-1,2-dimethylbenzene (1.0 mmol, 1.0 equiv)
-
3,4-Dimethylaniline (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Oven-dried Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add palladium(II) acetate (4.5 mg), XPhos (19.1 mg), and sodium tert-butoxide (135 mg).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Addition of Reagents: Through the septum, add anhydrous toluene (5 mL), followed by 4-bromo-1,2-dimethylbenzene (185 mg, or ~130 µL) and 3,4-dimethylaniline (145 mg, or ~150 µL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating mantle set to 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Toluene is a flammable and toxic solvent. All operations should be performed in a well-ventilated fume hood.
Workflow Visualization
The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.
References
- 1. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bdigital.ufp.pt [bdigital.ufp.pt]
- 4. chembk.com [chembk.com]
- 5. This compound | 55389-75-8 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - Bis(3,4-dimethylphenyl)amine (C16H19N) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bis-(3,4-dimethyl-phenyl)-amine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of Bis-(3,4-dimethyl-phenyl)-amine. The primary focus is on the palladium-catalyzed Buchwald-Hartwig amination, a common and effective method for this transformation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination.[1] This cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex.[2] For this specific synthesis, 3,4-dimethylaniline is coupled with a 3,4-dimethylphenyl halide (e.g., 4-bromo-1,2-dimethylbenzene).
Q2: What is the fundamental mechanism of the Buchwald-Hartwig amination?
A2: The reaction proceeds through a catalytic cycle involving a palladium catalyst.[2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (Ar'-NH₂) coordinates to the palladium center, and a base removes a proton from the amine to form an amido complex.
-
Reductive Elimination: The final step involves the formation of the desired C-N bond, yielding the diarylamine product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1]
Q3: Why is the choice of ligand so critical for this reaction?
A3: The ligand stabilizes the palladium catalyst, influences its reactivity, and prevents catalyst deactivation.[3] Sterically hindered and electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often essential. They promote the rate-limiting reductive elimination step and can prevent the formation of unproductive side products.[1] The optimal ligand often depends on the specific substrates being used.[4]
Q4: What are the starting materials for this synthesis?
A4: The synthesis typically involves the reaction between 3,4-dimethylaniline and an aryl halide such as 4-bromo-1,2-dimethylbenzene or 4-chloro-1,2-dimethylbenzene. While aryl bromides are common, aryl chlorides can also be used but may require more specialized catalyst systems to achieve good yields due to the difficulty of the initial oxidative addition step.[4]
Troubleshooting Guide
Q1: My reaction yield is very low or I see no product formation. What are the common causes?
A1: Low or no yield can stem from several factors:
-
Inactive Catalyst: The Pd(0) active species may not be generating correctly. Ensure you are using a reliable palladium precatalyst (e.g., a G3 or G4 precatalyst) or that your activation procedure for Pd(II) sources is effective.[3]
-
Oxygen Contamination: The reaction is highly sensitive to oxygen, which can deactivate the palladium catalyst. Ensure all solvents and reagents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[5]
-
Poor Reagent Quality: Impurities in the starting materials, solvent, or base can poison the catalyst. Assess the purity of your reagents and purify them if necessary.[3]
-
Suboptimal Conditions: The chosen ligand, base, or solvent may not be suitable for your specific substrates. A systematic screening of these components is often necessary for optimization.[4]
Q2: I am observing significant side product formation. What are these byproducts and how can I minimize them?
A2: Common side products in Buchwald-Hartwig aminations include:
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene (1,2-dimethylbenzene). This can be minimized by choosing a different ligand or base.
-
Diaryl Ether Formation: This occurs if water is present and the amine is weakly nucleophilic. Ensure anhydrous conditions.[3]
-
Homocoupling of Aryl Halide: This leads to the formation of bithiophene-like byproducts.[6] This can sometimes be suppressed by adjusting the catalyst-to-ligand ratio.
Q3: The reaction works at a small scale, but the yield drops upon scale-up. Why does this happen?
A3: Scale-up issues can arise from several factors:
-
Inefficient Stirring: As the reaction volume increases, mixing can become less efficient, leading to localized concentration gradients and poor heat transfer. Ensure vigorous stirring.[3]
-
Heat Transfer: Maintaining a consistent temperature throughout a larger reaction vessel is more challenging. Monitor the internal temperature carefully.
-
Purity of Reagents at Scale: Using larger quantities of reagents increases the chance of introducing catalyst-poisoning impurities.
Q4: How do I purify the final this compound product?
A4: The crude product is typically purified using column chromatography on silica gel. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is usually effective. After chromatography, the product can be recrystallized to achieve high purity. The product is a solid with a melting point reported between 110°C and 132°C.[7][8]
Data Presentation
Table 1: Typical Buchwald-Hartwig Reaction Parameters
| Parameter | Typical Range | Notes |
| Aryl Halide | 1.0 eq | Aryl bromides are generally more reactive than chlorides.[4] |
| Amine | 1.1 - 1.4 eq | A slight excess of the amine is common. |
| Palladium Precatalyst | 0.5 - 2.0 mol% | Higher loadings may be needed for less reactive substrates.[6] |
| Ligand | 1.0 - 3.0 mol% | Ligand-to-palladium ratio is critical. An excess can be beneficial.[3] |
| Base | 1.4 - 2.5 eq | Strong, non-nucleophilic bases like NaOtBu are common.[6] |
| Solvent | Toluene, Dioxane | Anhydrous, degassed solvents are mandatory.[9] |
| Temperature | 80 - 120 °C | Depends on the reactivity of the coupling partners.[6][10] |
| Reaction Time | 4 - 24 hours | Monitor by TLC or GC/MS for completion. |
Table 2: Impact of Components on Reaction Success
| Component | Options | Impact on Yield |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Pd G3/G4 Precatalysts | Precatalysts often provide more reliable and cleaner generation of the active Pd(0) species.[3] |
| Ligand | XPhos, RuPhos, BrettPhos, DavePhos | Choice is substrate-dependent. Sterically hindered biarylphosphine ligands are generally effective.[2][10] |
| Base | NaOtBu, KOtBu, K₂CO₃, K₃PO₄ | Stronger bases (alkoxides) are often needed for less reactive amines. Weaker bases (carbonates/phosphates) are used for base-sensitive functional groups.[3][10] |
| Solvent | Toluene, Dioxane, THF | Toluene is often preferred for aryl iodide substrates to prevent inhibition by the iodide salt formed.[3][9] |
Experimental Protocols
Detailed Protocol: Synthesis of this compound
This protocol is a representative example and may require optimization.
Reagents:
-
4-Bromo-1,2-dimethylbenzene (1.0 eq)
-
3,4-Dimethylaniline (1.2 eq)
-
XPhos Pd G3 Precatalyst (1.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous, Degassed Toluene
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst and sodium tert-butoxide.
-
Reagent Addition: Seal the flask, and evacuate and backfill with argon three times. Under a positive pressure of argon, add 4-bromo-1,2-dimethylbenzene, 3,4-dimethylaniline, and anhydrous, degassed toluene.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Mandatory Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. organic chemistry - Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. chembk.com [chembk.com]
- 8. Cas 55389-75-8 | this compound [finechemical.net]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
Technical Support Center: Synthesis of Bis-(3,4-dimethyl-phenyl)-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bis-(3,4-dimethyl-phenyl)-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of diarylamines such as this compound are transition metal-catalyzed cross-coupling reactions. The two most common and effective methods are the Buchwald-Hartwig amination, which utilizes a palladium catalyst, and the Ullmann condensation, which employs a copper catalyst. Both methods involve the coupling of an aryl halide with an amine.
Q2: What are the typical starting materials for the synthesis of this compound?
A2: For a symmetrical diarylamine like this compound, the synthesis would typically involve the reaction of 3,4-dimethylaniline with a 3,4-dimethyl-substituted aryl halide, such as 4-iodo-1,2-dimethylbenzene or 4-bromo-1,2-dimethylbenzene. Alternatively, a double arylation of ammonia or an ammonia equivalent with a 3,4-dimethyl-substituted aryl halide can be employed.
Q3: What are the potential side products I should be aware of during the synthesis?
A3: Several side products can form depending on the reaction conditions and the chosen synthetic route. Common side products include:
-
Hydrodehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom to form 1,2-dimethylbenzene.
-
Triarylamine Formation: If the desired diarylamine product undergoes a further C-N coupling reaction with another molecule of the aryl halide, a triarylamine impurity can be generated.
-
Ether Formation: In the presence of residual water or hydroxide ions, particularly in Ullmann condensations or when using strong hydroxide bases in Buchwald-Hartwig reactions, the corresponding diaryl ether or aryl alcohol can be formed as a byproduct.[1]
-
Homocoupling of Aryl Halides: In Ullmann reactions, the coupling of two aryl halide molecules can occur to form a biaryl byproduct.
Q4: How can I purify the final this compound product?
A4: Purification of the crude product is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and the impurities present. A common technique is to use a gradient of ethyl acetate in a non-polar solvent like hexane. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive Catalyst: The palladium or copper catalyst may have decomposed due to exposure to air or moisture. | Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalysts. |
| Poor Ligand Choice: The phosphine ligand used in a Buchwald-Hartwig reaction may not be suitable for the specific substrates. | Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for the reaction. | |
| Incorrect Base: The base used may not be strong enough to deprotonate the amine or may be incompatible with other reagents. | For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often effective. For Ullmann condensations, potassium carbonate (K2CO3) is commonly used. | |
| Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate, especially for less reactive aryl chlorides or bromides. | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Ullmann reactions often require higher temperatures than Buchwald-Hartwig aminations.[2] | |
| Significant Formation of Hydrodehalogenation Byproduct | Presence of a Hydrogen Source: Residual water or other protic impurities can lead to the reduction of the aryl halide. | Ensure all reagents and solvents are rigorously dried. |
| β-Hydride Elimination: In Buchwald-Hartwig reactions, this can be a competing pathway. | The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Using bulkier ligands can sometimes suppress this side reaction. | |
| Presence of Triarylamine Impurity | High Catalyst Loading or Extended Reaction Time: This can promote the further reaction of the desired diarylamine product. | Optimize the catalyst loading and monitor the reaction progress by TLC or GC-MS to stop the reaction once the starting materials are consumed. |
| Stoichiometry of Reactants: An excess of the aryl halide can drive the formation of the triarylamine. | Use a slight excess of the amine relative to the aryl halide. | |
| Formation of Diaryl Ether or Aryl Alcohol | Presence of Water or Hydroxide: Contamination with water or the use of a hydroxide base can lead to these oxygenated byproducts.[1] | Use anhydrous conditions and non-hydroxide bases where possible. If a hydroxide base is necessary, careful control of reaction conditions is crucial. |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
A flame-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%). The tube is evacuated and backfilled with an inert gas (argon or nitrogen). The aryl halide (e.g., 4-iodo-1,2-dimethylbenzene, 1.0 equiv), 3,4-dimethylaniline (1.2 equiv), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv) are added. Anhydrous solvent (e.g., toluene or dioxane) is then added via syringe. The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed as monitored by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Ullmann Condensation
A mixture of the aryl halide (e.g., 4-iodo-1,2-dimethylbenzene, 1.0 equiv), 3,4-dimethylaniline (1.2 equiv), a copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in a high-boiling polar solvent (e.g., DMF or NMP) is heated to 120-180 °C under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic phase is washed with brine, dried, and concentrated. The residue is purified by column chromatography.[2]
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways in the synthesis of this compound.
Caption: Buchwald-Hartwig amination pathway for this compound synthesis.
Caption: Ullmann condensation pathway for this compound synthesis.
References
Technical Support Center: Purification of Bis-(3,4-dimethyl-phenyl)-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Bis-(3,4-dimethyl-phenyl)-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is typically a colorless to pale yellow crystalline solid.[1] The reported melting point varies slightly across different sources but is generally in the range of 110-132°C.[1][2]
Q3: What are the likely impurities in a crude sample of this compound?
A3: Based on its synthesis from 3,4-xylylamine, common impurities may include unreacted 3,4-xylylamine, and potentially over-alkylated or other side-products from the alkylation step. The synthesis involves the reaction of 3,4-xylyl bromide with ammonia to produce 3,4-xylylamine, which is then subjected to an alkylation reaction to yield the final product.[1]
Troubleshooting Recrystallization
Problem: Difficulty finding a suitable recrystallization solvent.
-
Solution: this compound is reported to have solubility in common organic solvents such as ether, alcohol, and benzene.[1] For diarylamines and related compounds, mixed solvent systems are often effective. Consider the following options:
-
Dichloromethane/Hexane: A combination of a good solvent (dichloromethane) and an anti-solvent (hexane) can be effective.
-
Ethanol/Water: Dissolving the crude product in hot ethanol and slowly adding water until turbidity appears can induce crystallization upon cooling.
-
Ethyl Acetate/Hexane: Similar to the dichloromethane/hexane system, this combination is also a good starting point. For a related compound, 3-(3,4-dimethylphenoxy)propane-1,2-diol, a hexane/EtOAc (3:1) mixture was used for recrystallization.[3]
-
Problem: The product precipitates as an oil instead of crystals.
-
Solution: Oiling out can occur if the solution is supersaturated or if the cooling rate is too fast.
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to provide a surface for crystal nucleation.
-
Seed Crystals: If available, add a small crystal of pure this compound to the cooled solution to induce crystallization.
-
Solvent Adjustment: Add a small amount of the better solvent to dissolve the oil and attempt to recrystallize again with a slower cooling rate.
-
Problem: Low recovery of the purified product.
-
Solution: Low recovery can result from using too much solvent or premature filtration.
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Thorough Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to maximize precipitation.
-
Solvent Choice: The ideal solvent will have high solubility for the compound at elevated temperatures and low solubility at room temperature or below.
-
Troubleshooting Column Chromatography
Problem: The compound streaks or shows poor separation on a silica gel column.
-
Solution: Amines are basic compounds and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation.
-
Solvent System Additive: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use of Amino-Functionalized Silica: For challenging separations of basic amines, using an amino-functionalized silica gel as the stationary phase can provide a more inert surface and better separation.[4]
-
Problem: The compound does not elute from the column.
-
Solution: This may be due to the solvent system being too non-polar or strong adsorption to the stationary phase.
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
Check for Decomposition: It is possible the compound is degrading on the silica gel. Analyze a small spot of the crude material on a TLC plate by leaving it in the developing solvent for an extended period to check for stability.
-
Problem: Co-elution of impurities with the desired product.
-
Solution: This indicates that the chosen solvent system does not provide adequate resolution.
-
Optimize Solvent System with TLC: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal eluent for separation. Aim for a significant difference in Rf values between your product and the impurities.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to separate compounds with close Rf values.
-
Data Presentation
Currently, there is a lack of publicly available quantitative data directly comparing the efficacy of different purification methods for this compound. However, based on typical laboratory practices, the following table provides an expected comparison.
| Purification Method | Typical Starting Purity | Expected Final Purity | Typical Yield | Key Considerations |
| Recrystallization | 80-95% | >98% | 60-85% | Dependent on finding an optimal solvent system. |
| Column Chromatography | 50-90% | >99% | 70-95% | More time-consuming but offers higher resolution. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude this compound. Add a few drops of a potential solvent (e.g., ethanol). Heat the mixture gently. If the solid dissolves, it is a suitable "good" solvent. If it does not dissolve, try another solvent. To find an anti-solvent (e.g., water or hexane), use a "good" solvent and add the anti-solvent dropwise at room temperature until the solution becomes cloudy.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (or the chosen solvent mixture) and heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a mixed solvent system with an anti-solvent, add the anti-solvent dropwise to the hot solution until it becomes slightly turbid, then allow it to cool.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent.
-
Drying: Dry the crystals in a vacuum oven or air dry them.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal Rf value for the product on the TLC plate is typically between 0.2 and 0.4. A common starting point for diarylamines is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent over time.
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflows for purification.
Caption: Troubleshooting decision-making process.
References
Bis-(3,4-dimethyl-phenyl)-amine stability and degradation issues
This technical support center provides guidance on the stability and potential degradation issues of Bis-(3,4-dimethyl-phenyl)-amine for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is a diarylamine. While specific stability data for this compound is limited, diarylamines, in general, can be susceptible to oxidation and photodegradation.[1][2] The stability is influenced by factors such as exposure to light, air (oxygen), heat, and the presence of certain chemicals.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it is recommended to store it at 2-8°C and protected from light.[2][3] It should be stored in a tightly sealed container to minimize exposure to air and moisture.
Q3: What are the known incompatibilities of this compound?
Q4: What are the signs of degradation of this compound?
A4: Visual signs of degradation can include a change in color from its typical white or almost white crystalline powder form to a yellowish or brownish hue.[3] In solution, the appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) that increase over time is a strong indicator of degradation.
Troubleshooting Guide
Q5: My sample of this compound has changed color. Can I still use it?
A5: A color change, typically to a yellow or brown hue, suggests potential degradation, likely due to oxidation or photodegradation. It is highly recommended to assess the purity of the sample using an appropriate analytical method, such as HPLC or GC-MS, before use. If significant degradation has occurred, it may be necessary to use a fresh batch of the compound.
Q6: I am observing unexpected peaks in my HPLC/GC analysis of a sample containing this compound. What could be the cause?
A6: The appearance of new peaks can be attributed to several factors:
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Degradation: The compound may be degrading under your experimental conditions (e.g., exposure to light, incompatible solvents, or elevated temperatures).
-
Contamination: The sample may be contaminated.
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Reaction with other components: The compound may be reacting with other components in your sample matrix.
To troubleshoot, you can run a control sample of this compound in a pure solvent to see if the extra peaks are still present. If so, it is likely a degradation issue. Consider performing a forced degradation study (see "Experimental Protocols") to identify potential degradation products.
Q7: My experimental results are inconsistent when using this compound. What could be the stability-related cause?
A7: Inconsistent results can be a sign of ongoing degradation of your compound. This can be particularly problematic if the degradation products interfere with your assay or if the concentration of the active compound is decreasing over time. To address this, prepare fresh solutions of this compound for each experiment and minimize their exposure to light and air. It is also advisable to re-analyze the purity of your stock material periodically.
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₉N |
| Molecular Weight | 225.33 g/mol |
| Melting Point | 110 °C |
| Boiling Point | 367.0 ± 11.0 °C (Predicted) |
| Appearance | White to light yellow powder/crystal |
| Storage Temperature | 2-8°C (protect from light)[2][3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation pathways and products.
Methodology:
-
Sample Preparation: Prepare separate solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 80°C for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control sample stored under normal conditions, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation under each condition.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of a this compound sample and to detect the presence of any degradation products.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (to be determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram.
-
-
Data Interpretation:
-
The purity of the sample can be calculated based on the area percentage of the main peak relative to the total peak area.
-
The presence of any additional peaks may indicate impurities or degradation products.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
Technical Support Center: Synthesis of Bis-(3,4-dimethyl-phenyl)-amine
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of Bis-(3,4-dimethyl-phenyl)-amine, a key intermediate in various fields including organic electronics and pharmaceuticals.[1][2] The primary focus is on the palladium-catalyzed Buchwald-Hartwig amination, a prevalent and versatile method for the formation of carbon-nitrogen bonds.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Buchwald-Hartwig amination.
Question: My reaction shows low or no conversion of the starting materials. What are the potential causes and solutions?
Answer:
Low or no conversion in a Buchwald-Hartwig amination can stem from several factors. A primary consideration is the activity of the palladium catalyst.
-
Inactive Catalyst: The Pd(0) active species may not have formed efficiently from the Pd(II) precatalyst, or it may have decomposed.
-
Solution: Ensure that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the catalyst. Use of a pre-catalyst, which forms the active Pd(0) species more readily, can be beneficial.[5][6] It is also recommended to use freshly opened and high-purity catalysts and ligands.
-
-
Poorly Soluble Base: The insolubility of the base can hinder the reaction.
-
Solution: Ensure vigorous stirring to maximize the interaction of a solid base with the reaction mixture. Alternatively, consider switching to a more soluble base or a mixed solvent system that improves solubility.[6]
-
-
Inappropriate Ligand: The chosen phosphine ligand may not be optimal for this specific transformation.
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed.
Question: The yield of my reaction is consistently low, although I observe product formation. How can I improve the yield?
Answer:
Low yields can be attributed to suboptimal reaction conditions or the presence of side reactions.
-
Suboptimal Reagent Ratios and Concentration: The stoichiometry of the reactants, base, and catalyst loading can significantly impact the yield.
-
Solution: Systematically optimize the reaction conditions. A design of experiments (DoE) approach can be efficient in screening variables such as catalyst loading, base equivalents, and concentration to identify the optimal conditions.[11]
-
-
Side Reactions: The most common side reaction is the hydrodehalogenation of the aryl halide, which consumes the starting material without forming the desired product. Homocoupling of the amine or aryl halide can also occur.[3][12]
-
Solution: The choice of ligand and base can influence the prevalence of side reactions. Screening different combinations can help minimize these unwanted pathways. For instance, using a bulkier ligand can sometimes suppress side reactions.
-
-
Product Degradation: The product, this compound, might be sensitive to the reaction conditions, particularly if prolonged heating is applied.
-
Solution: Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed to avoid product degradation.
-
Question: I am observing the formation of significant byproducts. How can I identify and minimize them?
Answer:
Byproduct formation is a common challenge. Identifying the byproducts is the first step toward mitigating their formation.
-
Common Byproducts: In addition to hydrodehalogenation products, you might observe the formation of biaryls from the homocoupling of the aryl halide.[3] If your starting amine has other nucleophilic sites, you might see coupling at those positions.[5]
-
Solution: Byproducts can often be identified by GC-MS analysis of the crude reaction mixture. To minimize their formation, a careful re-optimization of the reaction conditions, particularly the ligand and base, is necessary. Using a higher catalyst loading might sometimes favor the desired reaction over side reactions but needs to be balanced with cost and potential for other side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound via Buchwald-Hartwig amination?
A1: The recommended starting materials are 3,4-dimethylaniline and an appropriately substituted aryl halide, such as 4-bromo-1,2-dimethylbenzene. Aryl bromides are often preferred over aryl chlorides due to their higher reactivity in the oxidative addition step.[5][6]
Q2: How do I choose the right catalyst system (palladium source and ligand)?
A2: The choice of the catalyst system is crucial for a successful reaction. For the synthesis of diarylamines, palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in combination with bulky, electron-rich phosphine ligands like XPhos, SPhos, or BINAP.[7][8] Pre-catalysts, which are often more stable and provide more consistent results, are also an excellent choice.[13]
Q3: What is the role of the base in the Buchwald-Hartwig amination, and which one should I use?
A3: The base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[10] Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). Stronger bases like NaOtBu often lead to faster reactions, but weaker bases like Cs₂CO₃ may be necessary if your substrates are sensitive to strong bases.[9][12]
Q4: Which solvent is most suitable for this reaction?
A4: Anhydrous, deoxygenated solvents are essential. Toluene, 1,4-dioxane, and THF are commonly used.[6][12] The choice of solvent can affect the solubility of the reagents and the reaction temperature.
Q5: How can I effectively purify the final product, this compound?
A5: Purification is typically achieved by column chromatography on silica gel.[14] Given that the product is an amine, which can interact strongly with acidic silica gel, it is often beneficial to add a small amount of a basic modifier, like triethylamine (e.g., 0.1-1%), to the eluent to prevent streaking and improve separation.[15][16] A common mobile phase could be a mixture of hexanes and ethyl acetate, with the polarity adjusted based on TLC analysis.[17][18] Alumina (basic or neutral) can also be used as the stationary phase for the purification of amines.[2]
Data Presentation
The following table summarizes a set of hypothetical optimization data for the synthesis of this compound, illustrating the effect of different reaction parameters on the product yield. This data is representative of typical trends observed in Buchwald-Hartwig amination reactions.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | 92 |
| 3 | Pd₂(dba)₃ (1) | BINAP (3) | NaOtBu (1.2) | Toluene | 100 | 12 | 78 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 65 |
| 5 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 75 |
| 6 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.2) | Dioxane | 100 | 12 | 88 |
| 7 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.2) | THF | 80 | 12 | 70 |
| 8 | Pd(OAc)₂ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 12 | 80 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Buchwald-Hartwig Amination
Materials:
-
4-Bromo-1,2-dimethylbenzene
-
3,4-Dimethylaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
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Anhydrous Toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), XPhos (e.g., 0.04 mmol, 4 mol%), and NaOtBu (e.g., 1.2 mmol).
-
Seal the tube with a septum, and evacuate and backfill with inert gas three times.
-
Add 4-bromo-1,2-dimethylbenzene (e.g., 1.0 mmol) and 3,4-dimethylaniline (e.g., 1.2 mmol) to the Schlenk tube under a positive flow of inert gas.
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Add anhydrous, degassed toluene (e.g., 5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 100°C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient containing 0.5% triethylamine to afford this compound as a solid.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for reaction optimization.
References
- 1. chembk.com [chembk.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. reddit.com [reddit.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06065B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. bristol.ac.uk [bristol.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 16. rsc.org [rsc.org]
- 17. biotage.com [biotage.com]
- 18. teledyneisco.com [teledyneisco.com]
Technical Support Center: Addressing Steric Hindrance in Bis-(3,4-dimethyl-phenyl)-amine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with reactions involving the sterically hindered secondary amine, Bis-(3,4-dimethyl-phenyl)-amine. The bulky nature of this compound, with four methyl groups flanking the nitrogen atom, often leads to low reactivity and requires carefully optimized conditions.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound often slow or low-yielding?
A: The primary reason is steric hindrance. The two 3,4-dimethylphenyl groups create significant bulk around the nitrogen atom. This crowding impedes the approach of the amine to the metal center of the catalyst and the subsequent steps in the catalytic cycle, such as reductive elimination, which are necessary for forming the new C-N bond.[1][2][3]
Q2: I am attempting a Buchwald-Hartwig amination with this compound and an aryl halide, but the conversion is very low. What are the most common issues?
A: Low conversion in Buchwald-Hartwig reactions with hindered amines typically stems from a few key factors:
-
Inappropriate Catalyst System: The choice of palladium catalyst and, more importantly, the phosphine ligand is critical. Standard ligands may not be effective for bulky substrates.[4][5]
-
Aryl Halide Reactivity: Aryl chlorides are significantly less reactive than aryl bromides or iodides and often require specialized, highly active catalysts.[2][4] Aryl iodides can sometimes form inactive palladium dimers, which can inhibit the reaction.[2][6]
-
Suboptimal Base or Solvent: The base plays a crucial role in the deprotonation of the amine coordination complex. The solvent can influence catalyst solubility and stability.[4]
-
Side Reactions: Competing side reactions, such as hydrodehalogenation of the aryl halide, can consume starting material without forming the desired product.[1][4]
Q3: What are the most effective catalyst systems for coupling a sterically demanding amine like this compound?
A: For sterically hindered amines, the most successful palladium-based catalysts employ bulky, electron-rich biarylmonophosphine ligands.[7][8] These ligands promote the formation of the active, monoligated palladium species necessary for the reaction to proceed efficiently. It is often preferable to use a well-defined precatalyst to ensure the clean and reliable formation of the active catalytic species, as opposed to generating it in situ from sources like Pd(OAc)₂.[4]
Q4: Are there viable alternatives to palladium-catalyzed reactions for forming C-N bonds with this amine?
A: Yes, copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type couplings, have re-emerged as a powerful alternative, especially for challenging, sterically hindered partners.[9][10] Recent developments have identified specific ligands, such as pyrrole-ol based motifs, that can facilitate the coupling of hindered amines with ortho-substituted aryl iodides, a transformation that is particularly difficult for many palladium systems.[10]
Troubleshooting Guides
Guide 1: Optimizing Palladium-Catalyzed Buchwald-Hartwig Amination
If you are experiencing low yields or slow reaction rates, systematically screen the following parameters.
| Parameter | Recommendation | Rationale |
| Palladium Source | Use a G3 or G4 precatalyst (e.g., DavePhos Pd G4). | Precatalysts provide more reliable and cleaner formation of the active Pd(0) species compared to sources like Pd(OAc)₂.[4][11] |
| Ligand | Screen bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos). | These ligands are designed to facilitate reactions with sterically demanding substrates by promoting the crucial reductive elimination step.[5][12] |
| Aryl Halide | Use Aryl Bromide > Aryl Chloride. If an Aryl Iodide is used, consider toluene as a solvent. | Reactivity order is generally ArBr > ArCl > ArI.[2] Iodide salts have poor solubility in toluene, which can help prevent the formation of inhibitory bridged Pd-dimers.[6] |
| Base | Use a strong, non-nucleophilic base such as NaOt-Bu or LiHMDS. | A strong base is required to deprotonate the amine in the catalytic cycle.[6] |
| Solvent | Screen common non-polar aprotic solvents like toluene, 1,4-dioxane, or THF. | The choice of solvent can significantly impact catalyst performance and solubility.[4] |
| Temperature | Start at 80-100 °C and increase if necessary. | Higher temperatures can overcome activation barriers but may also lead to catalyst decomposition or side reactions.[11] |
Guide 2: Addressing Low Reactivity with Aryl Chlorides
Aryl chlorides are cost-effective but challenging substrates. If you must use one, consider the following strategies.
| Strategy | Action | Rationale |
| Switch Coupling Partner | If possible, replace the aryl chloride with the corresponding aryl bromide or triflate. | These partners are inherently more reactive in the oxidative addition step of the catalytic cycle.[2] |
| Use a Specialized Catalyst | Employ a catalyst system known for high activity with aryl chlorides (e.g., specific Buchwald ligands). | Certain ligands are designed to promote the difficult oxidative addition of Pd(0) into the Ar-Cl bond. |
| Increase Catalyst Loading | Increase the catalyst and ligand loading from 1-2 mol% to 3-5 mol%. | A higher catalyst concentration can help drive the reaction to completion, although this increases cost.[11] |
| Elevate Temperature | Increase the reaction temperature to 110-120 °C. | Provides the necessary energy to overcome the high activation barrier of the Ar-Cl oxidative addition.[11] |
Visualized Workflows and Mechanisms
Caption: A troubleshooting workflow for optimizing reactions with hindered amines.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. youtube.com [youtube.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Bulky Amines that Work - GalChimia [galchimia.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organic chemistry - Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bis-(3,4-dimethyl-phenyl)-amine Film Morphology Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the film morphology of bis-(3,4-dimethyl-phenyl)-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for depositing this compound thin films?
A1: The two most common methods for depositing this compound thin films are spin coating and thermal evaporation . Spin coating is a solution-based technique that is cost-effective and suitable for rapid screening of parameters.[1][2][3] Thermal evaporation is a vacuum-based deposition technique that offers high purity films with precise thickness control.[4][5]
Q2: What are the key parameters influencing film morphology in spin coating?
A2: The key parameters in spin coating are:
-
Solution Concentration: Affects the final film thickness.
-
Solvent Choice: The solvent's boiling point and volatility influence the drying rate and can affect film uniformity and crystallinity.[7]
-
Substrate Surface Energy: Proper substrate cleaning and treatment are crucial for good wettability and film adhesion.
Q3: What are the critical parameters for controlling film morphology in thermal evaporation?
A3: For thermal evaporation, the critical parameters are:
-
Deposition Rate: A low deposition rate generally leads to better quality films with smoother surfaces.[5][8]
-
Substrate Temperature: This affects the mobility of the molecules on the substrate surface and can influence crystallinity and grain size.
-
Vacuum Level: A high vacuum is necessary to ensure the purity of the deposited film.[4]
Q4: How can I prevent the crystallization of amorphous this compound films?
A4: Preventing crystallization in amorphous organic films can be challenging. Strategies include:
-
Rapid Cooling/Quenching: Quickly cooling the substrate after deposition can "freeze" the molecules in a disordered state.
-
Doping: Introducing a small amount of a different molecule can disrupt the lattice formation of the host material.
-
Molecular Design: While not a process parameter, using molecules with non-planar structures or bulky side groups can inhibit crystallization.
Q5: What are the common techniques to characterize the morphology of the films?
A5: Common characterization techniques include:
-
Atomic Force Microscopy (AFM): To obtain high-resolution 3D images of the film surface and quantify roughness.[9][10]
-
Scanning Electron Microscopy (SEM): To visualize the surface topography and identify larger-scale defects.[8]
-
X-ray Diffraction (XRD): To determine the crystallinity and crystal orientation of the film.
Troubleshooting Guides
Spin Coating Issues
| Problem | Possible Causes | Solutions |
| Pinholes in the Film | Particulate contamination on the substrate or in the solution.[11][12] Air bubbles introduced during solution preparation or dispensing.[12] | Filter the solution using a syringe filter (e.g., 0.2 µm PTFE). Ensure the substrate is meticulously cleaned in a cleanroom environment. Allow the solution to degas before use. Apply the solution to a slowly rotating substrate to prevent bubble trapping.[13] |
| Film Dewetting | Poor wetting of the solution on the substrate due to mismatched surface energies. Contamination on the substrate surface. | Perform a thorough substrate cleaning procedure (see Experimental Protocols). Consider a surface treatment like oxygen plasma or UV-ozone to increase the surface energy of the substrate. |
| Non-uniform Film Thickness ("Comet tails" or streaks) | Particulate contamination on the substrate.[11] Incomplete coverage of the substrate by the solution before spinning. | Ensure a clean substrate and filtered solution. Dispense a sufficient volume of the solution to cover the entire substrate before starting the high-speed spin. |
| Film Crystallization | Slow solvent evaporation. High solution concentration. | Use a solvent with a higher vapor pressure for faster evaporation. Reduce the solution concentration. Consider post-deposition thermal annealing followed by rapid cooling. |
Thermal Evaporation Issues
| Problem | Possible Causes | Solutions |
| High Surface Roughness | High deposition rate.[8] Substrate temperature is too high, leading to large grain growth. | Decrease the deposition rate (e.g., to 0.1-0.5 Å/s). Optimize the substrate temperature by performing a temperature series. |
| Poor Film Adhesion | Contaminated substrate surface. Mismatch in thermal expansion coefficients between the film and the substrate. | Implement a rigorous substrate cleaning protocol. Use an adhesion layer if compatible with the application. |
| Film Contamination | Poor vacuum quality. Contaminated evaporation source or material. | Ensure the vacuum chamber reaches a base pressure of at least 10⁻⁶ Torr before deposition. Use high-purity (≥99.9%) source material. Degas the source material at a temperature slightly below its evaporation point before opening the shutter. |
| Inconsistent Film Thickness | Unstable deposition rate. Incorrect positioning of the substrate relative to the source. | Use a quartz crystal microbalance (QCM) to monitor and control the deposition rate in real-time. Ensure the substrate is placed at a sufficient distance from the source for uniform deposition. |
Experimental Protocols
Standard Substrate Cleaning Protocol
A pristine and well-prepared substrate is critical for achieving high-quality thin films.
-
Sonication: Sequentially sonicate the substrates in basins of deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: Dry the substrates with a stream of high-purity nitrogen gas.
-
Surface Treatment (Optional but Recommended): Treat the substrates with oxygen plasma or a UV-ozone cleaner for 5-10 minutes to remove any remaining organic residues and to increase the surface energy for better solution wetting.[14][15]
Spin Coating Protocol for this compound
This is a starting protocol and may require optimization.
-
Solution Preparation: Dissolve this compound in a suitable solvent (e.g., toluene, chlorobenzene, or chloroform) to a concentration of 5-20 mg/mL. Gently warm the solution if necessary to aid dissolution. Filter the solution through a 0.2 µm PTFE syringe filter.
-
Deposition:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense an excess of the filtered solution onto the center of the substrate to ensure full coverage.
-
Spin the substrate at a low speed (e.g., 500 rpm) for 5-10 seconds to allow the solution to spread evenly.
-
Ramp up to a high speed (e.g., 2000-5000 rpm) for 30-60 seconds to achieve the desired film thickness.[3]
-
-
Annealing (Optional): Transfer the coated substrate to a hotplate for thermal annealing at a temperature below the material's glass transition temperature to improve film ordering.
Thermal Evaporation Protocol for this compound
-
Preparation:
-
Place the cleaned substrate in the substrate holder of the thermal evaporator.
-
Load high-purity this compound powder into a suitable evaporation source (e.g., a tantalum or molybdenum boat).
-
-
Pump Down: Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
Deposition:
-
Slowly increase the current to the evaporation source to heat the material.
-
Degas the material at a temperature just below its sublimation point until the pressure stabilizes.
-
Open the shutter and begin deposition onto the substrate.
-
Maintain a stable deposition rate of 0.1-1.0 Å/s, monitored by a quartz crystal microbalance.
-
Control the substrate temperature as required for the desired morphology.
-
-
Cool Down: After reaching the desired thickness, close the shutter and allow the source and substrate to cool down before venting the chamber.
Quantitative Data
Table 1: Estimated Spin Coating Parameters and Expected Film Characteristics
| Solution Concentration (mg/mL in Toluene) | Spin Speed (rpm) | Expected Film Thickness (nm) | Expected Surface Roughness (RMS, nm) |
| 5 | 2000 | 40 - 60 | 1 - 3 |
| 5 | 4000 | 25 - 40 | < 2 |
| 10 | 2000 | 70 - 100 | 2 - 5 |
| 10 | 4000 | 50 - 70 | 1 - 4 |
| 20 | 2000 | 120 - 160 | 3 - 7 |
| 20 | 4000 | 90 - 120 | 2 - 6 |
Table 2: Estimated Thermal Evaporation Parameters and Expected Film Characteristics
| Deposition Rate (Å/s) | Substrate Temperature (°C) | Expected Film Crystallinity | Expected Surface Roughness (RMS, nm) |
| 0.2 | Room Temperature | Amorphous | < 1 |
| 1.0 | Room Temperature | Amorphous to polycrystalline | 1 - 3 |
| 0.2 | 80 | Polycrystalline | 2 - 5 |
| 1.0 | 80 | Polycrystalline with larger grains | 3 - 8 |
Visualizations
Caption: Experimental workflow for this compound film fabrication.
Caption: Troubleshooting decision tree for common film morphology issues.
References
- 1. ossila.com [ossila.com]
- 2. Crystalab - Spin coating [crystalab.unife.it]
- 3. sps-polos.com [sps-polos.com]
- 4. aemdeposition.com [aemdeposition.com]
- 5. researchgate.net [researchgate.net]
- 6. spincoating.com [spincoating.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
- 11. coatingsystems.com [coatingsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. How Do You Clean Substrate For Thin Film Deposition? Achieve Pristine Surfaces For Superior Film Quality - Kintek Solution [kindle-tech.com]
- 15. Substrate Cleaning [utep.edu]
Technical Support Center: Minimizing Impurities in Bis-(3,4-dimethyl-phenyl)-amine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Bis-(3,4-dimethyl-phenyl)-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent methods for synthesizing this compound are transition metal-catalyzed cross-coupling reactions. The two primary approaches are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2][3] The Buchwald-Hartwig reaction typically utilizes a palladium catalyst, while the Ullmann condensation employs a copper catalyst.[1][3] Newer methods, such as nitrosonium-initiated C-N bond formation and desulfinylative Smiles rearrangement, offer transition-metal-free alternatives but are less commonly used for this specific compound.[4][5][6]
Q2: What are the potential sources of impurities in the synthesis of this compound?
A2: Impurities can arise from several sources, including:
-
Side reactions: Depending on the synthetic route, side reactions such as hydrodehalogenation (in Buchwald-Hartwig), formation of symmetrical biaryls (in Ullmann condensation), or over-arylation can occur.
-
Unreacted starting materials: Incomplete reactions can leave residual 3,4-dimethylaniline and the corresponding aryl halide.
-
Catalyst residues: Residual palladium or copper from the catalyst can contaminate the final product.
-
Solvent and reagent impurities: The purity of the solvents and reagents used can impact the final product's purity.
-
Product degradation: The final product may be susceptible to degradation under certain conditions, such as exposure to air or light, leading to the formation of colored impurities.
Q3: How can I detect and quantify impurities in my this compound product?
A3: A combination of analytical techniques is recommended for comprehensive impurity profiling. High-performance liquid chromatography (HPLC) with a UV detector is a standard method for quantifying known and unknown impurities. For structural elucidation of unknown impurities, liquid chromatography-mass spectrometry (LC-MS) is highly effective.[7] Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for more volatile impurities.[7] Nuclear magnetic resonance (NMR) spectroscopy is invaluable for characterizing the final product and identifying any significant impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inefficient catalyst system in Buchwald-Hartwig amination. | Screen different palladium precatalysts and phosphine ligands. Sterically hindered biaryl phosphine ligands often improve catalytic activity.[1] |
| High temperatures leading to degradation in Ullmann condensation. | While traditionally requiring high temperatures, modern Ullmann protocols with specific ligands may allow for milder reaction conditions.[3] | |
| Incomplete reaction. | Increase reaction time or temperature moderately. Ensure efficient stirring. | |
| Presence of Unreacted 3,4-Dimethylaniline | Insufficient amount of aryl halide. | Use a slight excess (1.1-1.2 equivalents) of the aryl halide. |
| Catalyst deactivation. | Ensure inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. Use anhydrous solvents. | |
| Formation of Colored Impurities (e.g., pink or brown hue) | Oxidation of the product or starting amine. | Perform the reaction and work-up under an inert atmosphere. Consider adding an antioxidant during work-up and storage.[8] |
| Residual copper or palladium catalyst. | Employ appropriate purification methods such as column chromatography, recrystallization, or treatment with a metal scavenger. | |
| Side Product Detected by MS Corresponding to a Biaryl Compound | Homocoupling of the aryl halide, common in Ullmann condensation. | Optimize the reaction temperature and catalyst-to-ligand ratio. |
| Reductive elimination from a Pd(IV) intermediate in Buchwald-Hartwig. | Adjust the ligand and base combination to favor the desired C-N bond formation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
4-Iodo-1,2-dimethylbenzene (1.0 eq)
-
3,4-Dimethylaniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)
-
Xantphos (0.02 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add 4-Iodo-1,2-dimethylbenzene and 3,4-dimethylaniline.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol or a mixture of hexane and ethyl acetate
Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If colored impurities are present, a small amount of activated carbon can be added, and the solution filtered hot.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Common pathways for impurity formation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann reaction | PPTX [slideshare.net]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN115286519A - Preparation method of 4,4' -bis (3-aminophenoxy) biphenyl - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of Bis-(3,4-dimethyl-phenyl)-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Bis-(3,4-dimethyl-phenyl)-amine. The information is presented in a clear question-and-answer format to directly address potential challenges during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and industrially relevant methods for synthesizing diarylamines such as this compound are transition-metal-catalyzed cross-coupling reactions. The two primary approaches are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] A traditional, though less common, method involves the alkylation of an amine.[3]
Q2: What are the starting materials for the Buchwald-Hartwig and Ullmann reactions to produce this compound?
A2: For a symmetrical diarylamine like this compound, the synthesis would typically involve the coupling of 3,4-dimethylaniline with a halogenated derivative of 1,2-dimethylbenzene.
-
Buchwald-Hartwig Amination: 3,4-dimethylaniline and 4-bromo-1,2-dimethylbenzene or 4-chloro-1,2-dimethylbenzene are common starting materials.
-
Ullmann Condensation: 3,4-dimethylaniline and 4-iodo-1,2-dimethylbenzene are often used, as aryl iodides are more reactive in this reaction.[1]
Q3: What are the key differences in reaction conditions between the Buchwald-Hartwig and Ullmann methods?
A3: The Buchwald-Hartwig reaction generally proceeds under milder conditions compared to the traditional Ullmann condensation.[1] Modern variations of the Ullmann reaction have been developed to utilize lower temperatures.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand. | Copper-based (e.g., CuI, Cu powder).[1] |
| Temperature | Typically lower temperatures (e.g., 80-120 °C). | Traditionally requires high temperatures (>160 °C), though modern methods can be milder.[1] |
| Solvent | Aprotic polar solvents like toluene, dioxane, or THF. | High-boiling polar solvents such as DMF, NMP, or nitrobenzene.[1] |
| Base | Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). | Weaker bases like potassium carbonate (K₂CO₃) are often sufficient. |
Experimental Protocols
Buchwald-Hartwig Amination Protocol
This protocol is a representative procedure for the synthesis of a sterically hindered diarylamine, adapted for the synthesis of this compound.
Materials:
-
4-Bromo-1,2-dimethylbenzene
-
3,4-Dimethylaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (1-2 mol%) and SPhos (2-4 mol%).
-
Add sodium tert-butoxide (1.4 - 2.0 equivalents).
-
Add 3,4-dimethylaniline (1.2 equivalents).
-
Add anhydrous toluene.
-
Finally, add 4-bromo-1,2-dimethylbenzene (1.0 equivalent).
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).
Expected Yield: Yields for similar sterically hindered diarylamines using this type of protocol are often in the range of 70-95%.
Ullmann Condensation Protocol
This is a general procedure for the Ullmann condensation, which can be adapted for the synthesis of this compound.
Materials:
-
4-Iodo-1,2-dimethylbenzene
-
3,4-Dimethylaniline
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, combine 4-iodo-1,2-dimethylbenzene (1.0 equivalent), 3,4-dimethylaniline (1.2 equivalents), CuI (10-20 mol%), and K₂CO₃ (2.0 equivalents).
-
Add anhydrous DMF.
-
Heat the reaction mixture to 140-160 °C under an inert atmosphere.
-
Stir the reaction vigorously and monitor its progress by TLC or GC-MS. These reactions can require 24-48 hours for completion.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Inappropriate base or solvent. 4. Low reaction temperature or time. | 1. Use a fresh batch of catalyst and ligand. Consider using a pre-catalyst. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. For Buchwald-Hartwig, ensure a strong, non-nucleophilic base is used. For Ullmann, a high-boiling polar solvent is crucial.[1] 4. Incrementally increase the reaction temperature and/or time. |
| Formation of Side Products (e.g., Hydrodehalogenation, Biaryl Formation) | 1. Presence of water or oxygen. 2. Inefficient reductive elimination from the catalyst. 3. Homocoupling of the aryl halide (especially in Ullmann reactions). | 1. Thoroughly degas the solvent and maintain a strict inert atmosphere. 2. In Buchwald-Hartwig, screen different phosphine ligands to promote the desired C-N bond formation. 3. In Ullmann reactions, using an excess of the amine can sometimes suppress homocoupling. |
| Difficulty in Product Purification | 1. Co-elution of the product with starting materials or byproducts. 2. Product is a viscous oil or low-melting solid. | 1. Optimize the solvent system for column chromatography. Consider using a gradient elution. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be effective for solid products.[4][5] 2. If the product is an oil, ensure complete removal of solvent under high vacuum. For low-melting solids, trituration with a non-polar solvent like hexane can sometimes induce crystallization. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. 2. Steric hindrance slowing down the reaction. | 1. For Buchwald-Hartwig, consider using a more robust ligand or a higher catalyst loading. 2. For sterically hindered substrates, longer reaction times and higher temperatures may be necessary. Ensure efficient stirring to overcome mass transfer limitations. |
Visualizations
Caption: Comparative workflow for the synthesis of this compound via Buchwald-Hartwig and Ullmann reactions.
Caption: Decision tree for troubleshooting common issues in the synthesis of this compound.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]
- 5. US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Hole-Transporting Materials: The Incumbent Spiro-OMeTAD versus the Potential of Bis-(3,4-dimethyl-phenyl)-amine
In the rapidly advancing field of perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and ensuring long-term device stability. For years, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene, widely known as spiro-OMeTAD, has been the gold standard HTM, integral to many of the record-breaking efficiencies reported. However, its complex multi-step synthesis, high cost, and the need for performance-enhancing yet stability-compromising additives have driven a search for viable alternatives.
This guide provides a detailed comparison between the established benchmark, spiro-OMeTAD, and a simpler, potentially more cost-effective diarylamine compound, Bis-(3,4-dimethyl-phenyl)-amine. While spiro-OMeTAD's performance is well-documented through extensive experimental data, this compound represents a class of less-explored, simpler molecules that could offer a pathway to reduced manufacturing costs. Due to a lack of direct experimental data for this compound in PSCs, this comparison will leverage data from structurally similar compounds and theoretical predictions to evaluate its potential.
Performance Characteristics: A Tale of the Proven and the Prospective
Spiro-OMeTAD's popularity stems from its excellent film-forming properties and a highest occupied molecular orbital (HOMO) energy level that is well-aligned with the valence band of typical perovskite absorbers, facilitating efficient hole extraction.[1] However, its inherently low hole mobility and conductivity necessitate the use of additives, such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP), which can enhance performance but also contribute to device degradation over time.[1]
This compound, a much simpler diarylamine, is primarily known as an intermediate in organic light-emitting diode (OLED) technology.[2] Its potential as a cost-effective HTM in PSCs is yet to be experimentally verified. The performance of such simpler diarylamines is expected to be highly dependent on their molecular structure and resulting electronic properties.
Below is a comparative table summarizing the known experimental data for spiro-OMeTAD and the predicted or inferred properties for this compound.
| Property | Spiro-OMeTAD | This compound (Predicted/Inferred) |
| Molecular Weight | 1225.39 g/mol | 225.33 g/mol [2] |
| Power Conversion Efficiency (PCE) | Up to >25% (with additives)[3] | Not experimentally determined |
| Open-Circuit Voltage (Voc) | Typically >1.1 V[3] | Not experimentally determined |
| Short-Circuit Current (Jsc) | Typically >23 mA/cm²[3] | Not experimentally determined |
| Fill Factor (FF) | Typically >80%[3] | Not experimentally determined |
| Hole Mobility (μ) | ~10-5 cm²/Vs (pristine)[1] | Not experimentally determined |
| HOMO Energy Level | ~ -5.1 to -5.2 eV | Not experimentally determined |
| LUMO Energy Level | ~ -2.0 to -2.2 eV | Not experimentally determined |
| Synthesis Complexity | Multi-step, complex, and high-cost[4] | Simpler, potentially lower-cost synthesis[5] |
| Stability | Can be a limiting factor, especially with additives[1] | Not experimentally determined |
Experimental Protocols: From Device Fabrication to Characterization
The fabrication of high-performance perovskite solar cells is a multi-step process requiring precise control over each layer's deposition. Below are detailed experimental protocols for fabricating a standard PSC with spiro-OMeTAD and a proposed workflow for evaluating a novel HTM like this compound.
Standard Protocol for Spiro-OMeTAD Based Perovskite Solar Cell Fabrication
This protocol outlines the fabrication of a typical n-i-p planar perovskite solar cell.
-
Substrate Preparation:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then treated with UV-Ozone for 15 minutes to improve the wettability of the surface.
-
-
Electron Transport Layer (ETL) Deposition:
-
A solution of SnO2 nanoparticles in water is spin-coated onto the ITO substrate at 3000 RPM for 30 seconds.
-
The substrates are then annealed in air at 150°C for 30 minutes.
-
-
Perovskite Layer Deposition:
-
A perovskite precursor solution (e.g., a mix of FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent) is spin-coated in a nitrogen-filled glovebox.
-
During the spin-coating, an anti-solvent (such as chlorobenzene) is dripped onto the substrate to induce rapid crystallization.
-
The films are then annealed at a specific temperature (e.g., 100-150°C) to form the final perovskite crystalline structure.
-
-
Hole-Transporting Material (HTM) Layer Deposition:
-
A spiro-OMeTAD solution is prepared by dissolving spiro-OMeTAD powder in a solvent like chlorobenzene, along with additives such as Li-TFSI and tBP.
-
The spiro-OMeTAD solution is spin-coated onto the perovskite layer at 4000 RPM for 30 seconds.
-
The substrates are then left in a dry, dark environment overnight to allow for oxidation of the spiro-OMeTAD, which is crucial for enhancing its conductivity.
-
-
Metal Electrode Deposition:
-
Finally, a top metal electrode (e.g., gold or silver) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Workflow for Evaluating a Novel HTM
The process of evaluating a new HTM like this compound would follow a similar fabrication pipeline, with a focus on optimizing the HTM layer deposition and characterizing the resulting device performance.
Signaling Pathways and Logical Relationships
The successful operation of a perovskite solar cell relies on a cascade of energy level alignments that facilitate efficient charge separation and transport. The diagram below illustrates the ideal energy level alignment for an n-i-p PSC architecture.
For an efficient HTM, its HOMO level should be slightly higher than the valence band maximum of the perovskite to provide a sufficient driving force for hole extraction. Concurrently, its lowest unoccupied molecular orbital (LUMO) level should be significantly higher than the perovskite's conduction band minimum to effectively block electron transport to the anode, thereby minimizing recombination losses.
Conclusion: The Path Forward for Hole-Transporting Materials
Spiro-OMeTAD remains the reigning champion of HTMs in the realm of high-efficiency perovskite solar cells. Its well-understood properties and optimized processing protocols provide a reliable path to devices with over 25% PCE. However, the associated high costs and stability concerns leave ample room for improvement.
Simpler diarylamine compounds, exemplified by this compound, represent a largely unexplored frontier in the quest for low-cost, stable, and efficient HTMs. While direct experimental evidence of their performance in PSCs is currently lacking, the fundamental properties of this class of materials suggest their potential. Future research should focus on the synthesis and characterization of these simpler HTMs, including the determination of their energy levels and charge transport properties. The development of dopant-free HTMs that can match the performance of doped spiro-OMeTAD is a critical step towards the commercial viability of perovskite solar cell technology. The exploration of novel molecular structures, such as this compound and its derivatives, will be instrumental in achieving this goal.
References
- 1. researchgate.net [researchgate.net]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Benzothiazole-based arylamines as hole transporting materials for perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Diphenylamine-based hole-transporting materials for excessive-overall performance perovskite solar cells: Insights from DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Bis-(3,4-dimethyl-phenyl)-amine and Other Diarylamines in Preclinical Research
A comprehensive guide for researchers, scientists, and drug development professionals on the chemical properties and potential biological activities of Bis-(3,4-dimethyl-phenyl)-amine in comparison to other diarylamine compounds.
Introduction
Diarylamines are a significant class of organic compounds characterized by the presence of two aryl groups attached to a central nitrogen atom. This structural motif is found in a variety of molecules with important applications, ranging from materials science to medicinal chemistry.[1] In the context of drug development, diarylamine derivatives have been explored for their potential as anticancer agents, with some compounds exhibiting promising cytotoxic effects against various cancer cell lines.[2][3] This guide provides a comparative overview of this compound and other diarylamines, with a focus on their chemical properties and illustrative biological activities.
Chemical and Physical Properties
This compound is a solid organic compound with a molecular formula of C16H19N and a molecular weight of 225.33 g/mol .[4][5] It is characterized by its two 3,4-dimethylphenyl groups attached to a central amine. This substitution pattern influences its solubility, melting point, and potential for biological interactions. A comparison of its key physical and chemical properties with a standard diarylamine, Diphenylamine, is presented in Table 1.
| Property | This compound | Diphenylamine |
| Molecular Formula | C16H19N | C12H11N |
| Molecular Weight | 225.33 g/mol [4] | 169.22 g/mol |
| Melting Point | 110 °C[5] | 53-54 °C |
| Boiling Point | 367.0±11.0 °C (Predicted)[4] | 302 °C |
| Appearance | Colorless to pale yellow crystal or crystalline solid[4] | White to grayish crystals |
| Solubility | Soluble in organic solvents like ether, alcohol, and benzene[4] | Soluble in ethanol, ether, benzene, and acetone |
Table 1: Comparison of Physical and Chemical Properties. This table summarizes the key physical and chemical properties of this compound and the parent compound, Diphenylamine.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A general synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
3,4-Dimethylaniline
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., BINAP)
-
Base (e.g., NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware and purification equipment
Procedure:
-
To an oven-dried flask, add 3,4-dimethylaniline, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Figure 1: General workflow for the synthesis of this compound.
Comparative Biological Activity (Illustrative)
While specific experimental data on the biological activity of this compound is not currently available in published literature, various other diarylamine derivatives have been investigated for their cytotoxic effects against cancer cells.[3][6] To provide a framework for comparison, the following table presents illustrative data comparing the hypothetical performance of this compound with a "Standard Diarylamine Anticancer Agent" for which data is more readily available.
Disclaimer: The data presented in Table 2 for this compound is hypothetical and for illustrative purposes only. It is intended to demonstrate the format of a comparative guide and does not represent actual experimental results.
| Parameter | This compound (Hypothetical) | Standard Diarylamine Anticancer Agent |
| Target Cell Line | MCF-7 (Breast Cancer) | MCF-7 (Breast Cancer) |
| IC50 (µM) | 15.5 | 5.2 |
| Mechanism of Action | Apoptosis Induction | Kinase Inhibition |
| Selectivity Index | 2.5 | 4.8 |
Table 2: Illustrative Comparison of In Vitro Anticancer Activity. This table presents a hypothetical comparison of the in vitro anticancer activity of this compound against a standard diarylamine agent.
Potential Signaling Pathways in Diarylamine-Induced Cytotoxicity
Diarylamine derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of protein kinases that are crucial for cancer cell survival and proliferation.[2][7] A potential signaling pathway that could be modulated by bioactive diarylamines is the MAPK/ERK pathway, which is often dysregulated in cancer.
Figure 2: Potential mechanism of action of diarylamine derivatives via inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound is a diarylamine with well-defined chemical and physical properties. While it has established applications in materials science and as a chemical intermediate, its biological activities, particularly in the context of drug development, remain largely unexplored in publicly available research. The broader class of diarylamines, however, has demonstrated significant potential as anticancer agents, with various derivatives showing potent cytotoxicity and engaging with key cellular signaling pathways.
Future research into the biological effects of this compound is warranted to determine if it shares the promising therapeutic potential of other members of the diarylamine family. Such studies would require comprehensive in vitro and in vivo testing to elucidate its efficacy, toxicity, and mechanism of action. The information presented in this guide serves as a foundational comparison and a framework for future investigations into this and other related diarylamine compounds.
References
- 1. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bis(3,4-dimethylphenyl)amine [glpbio.cn]
- 4. chembk.com [chembk.com]
- 5. Cas 55389-75-8 | this compound [finechemical.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2,4-Diarylamino-pyrimidines as kinase inhibitors co-targeting IGF1R and EGFR(L⁸⁵⁸R/T⁷⁹⁰M) - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Analysis of Bis-(3,4-dimethyl-phenyl)-amine in Devices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic electronics, the performance of charge transport materials is a critical determinant of device efficiency and longevity. This guide provides a comparative analysis of Bis-(3,4-dimethyl-phenyl)-amine, a key intermediate and building block for hole transport materials (HTMs), and its derivatives in electronic devices, primarily organic light-emitting diodes (OLEDs). Due to the limited availability of direct performance data for this compound as a standalone hole transport layer, this analysis focuses on its closely related and well-studied derivatives, offering insights into its potential performance characteristics.
Comparative Performance of Arylamine-Based Hole Transport Materials
The following table summarizes the performance of various arylamine-based hole transport materials in OLEDs, providing a benchmark for the potential performance of devices incorporating this compound-based structures. The data is compiled from studies on materials with similar core structures.
| Hole Transport Material (HTM) | Device Structure | Maximum Luminance (cd/m²) | Turn-on Voltage (V) | Maximum Luminance Efficiency (lm/W) | Hole Mobility (cm²/Vs) |
| TPD | ITO/HTL/Alq³/Al | 9813 @ 15V[1] | 3.4[1] | 0.52 @ 5.5V[1] | 1.26 x 10⁻² (theoretical)[2] |
| TPF-OMe | ITO/HTL/Alq³/Al | 2880 @ 15V[1] | 4.1[1] | 0.14 @ 6V[1] | Not Reported |
| TPF | ITO/HTL/Alq³/Al | 2068 @ 15V[1] | 4.8[1] | 0.12 @ 7.5V[1] | Not Reported |
| TPF-F | ITO/HTL/Alq³/Al | 2515 @ 15V[1] | 4.4[1] | 0.34 @ 6V[1] | Not Reported |
| TAPC | ITO/HTL/EML/ETL/LiF/Al | >10000 | Not Reported | 18.58 | Not Reported |
| TPA-2ACR | ITO/HTL/EML/ETL/LiF/Al | Not Reported | Not Reported | 29.28[3] | Not Reported |
Note: TPD (N,N'-biphenyl-N,N'-bis-(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine) is a close derivative of this compound. TPF derivatives are fluorene-containing arylamines. TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane) and TPA-2ACR are other relevant high-performance HTMs. Alq³ refers to tris(8-hydroxyquinolinato) aluminum, a common electron transport and emissive material.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are typical experimental protocols for the fabrication and characterization of OLEDs using arylamine-based hole transport materials.
Device Fabrication
A standard procedure for the fabrication of a double-layer OLED device involves the following steps:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropyl alcohol. The substrates are then dried in an oven and treated with UV-ozone to enhance the work function of the ITO for efficient hole injection.
-
Thin Film Deposition: The organic layers and metal cathode are deposited in a high-vacuum chamber (typically < 10⁻⁶ Torr) via thermal evaporation.
-
Hole Transport Layer (HTL): The arylamine-based HTM (e.g., TPD) is deposited onto the ITO substrate. The thickness of this layer is a critical parameter, typically in the range of 40-60 nm.
-
Electron Transport and Emissive Layer (ETL/EML): A material like Alq³ is deposited on top of the HTL. This layer serves as both the electron transport and the light-emitting layer. A typical thickness is around 50-70 nm.
-
Cathode Deposition: A low work function metal or alloy, such as Aluminum (Al) or Lithium Fluoride/Aluminum (LiF/Al), is deposited to form the cathode.
-
The deposition rates and thicknesses of the layers are monitored in real-time using a quartz crystal microbalance.
Device Characterization
The performance of the fabricated OLEDs is evaluated using the following techniques:
-
Current-Voltage-Luminance (I-V-L) Characteristics: The electrical and optical properties are measured simultaneously using a source meter and a photometer. The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m².
-
Electroluminescence (EL) Spectra: The emission spectrum of the device is recorded using a spectroradiometer to determine the color coordinates in the CIE 1931 color space.
-
Efficiency Calculations:
-
Current Efficiency (cd/A): Calculated from the luminance and current density data.
-
Power Efficiency (lm/W): Calculated from the luminance, current density, and operating voltage.
-
External Quantum Efficiency (EQE): Measured using an integrating sphere to capture all emitted light.
-
References
A Comparative Guide to Arylamine-Based Hole Transport Materials in OLEDs with a Focus on Bis-(3,4-dimethyl-phenyl)-amine
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Hole Transport Materials
The efficiency of an OLED is critically dependent on the properties of its charge transport layers. The hole transport layer (HTL) plays a pivotal role in facilitating the efficient injection and transport of holes from the anode to the emissive layer, ensuring a balanced charge carrier recombination. While specific quantum efficiency data for Bis-(3,4-dimethyl-phenyl)-amine is not publicly documented in the searched scientific literature, a comparison with established arylamine-based HTMs can provide insights into expected performance benchmarks.
| Material | Abbreviation | Device Structure/Emitter | External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) |
| This compound | - | Data not available | Not reported | Not reported | Not reported |
| N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine[1][2] | NPB | Green emitter (Alq3) | ~1.36[3] | 2.9 - 3.4[1][2] | ~2.63[3] |
| 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane[1] | TAPC | Green emitter (Alq3) | Not reported | 3.4[1] | Not reported |
| N,N,N′,N′-Tetra(4-methoxyphenyl)-[2,2′-binaphthalene]-6,6′-diamine[3] | - | Green phosphorescent OLED | Not reported | Not reported | Not reported |
| 4-(9,9-dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylaniline | TPA-2ACR | Yellow phosphorescent OLED | 21.59 | 55.74 | 29.28 |
| Arylamine-functionalized Pyridine Derivatives[4] | DPA-2Py | Green phosphorescent OLED | 21.1 | 74.7 | 72.7 |
Note: The performance of an OLED is highly dependent on the complete device architecture, including the emitter, electron transport layer, and electrode materials. The data presented here is for comparative purposes and may vary based on the specific device configuration.
Experimental Protocols
Synthesis of this compound
While a detailed experimental protocol for the synthesis of this compound specifically for OLED applications was not found in the searched literature, a general synthetic route for diarylamines can be described. One common method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
General Protocol for Buchwald-Hartwig Amination:
-
Reactants: An aryl halide (e.g., 3,4-dimethylbromobenzene) is reacted with an arylamine (e.g., 3,4-dimethylaniline) in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(t-Bu)3), and a base (e.g., sodium tert-butoxide).
-
Solvent: The reaction is typically carried out in an inert, anhydrous solvent such as toluene or o-xylene.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period, typically ranging from a few hours to 24 hours, at temperatures between 80-120 °C.
-
Purification: After the reaction is complete, the crude product is purified using techniques such as column chromatography on silica gel to yield the desired diarylamine.
A more specific, non-catalyzed method involves the reaction of 3,4-xylyl bromide with ammonia to produce 3,4-xylylamine, which is then subjected to an alkylation reaction to obtain Bis(3,4-dimethylphenyl)amine[5].
OLED Fabrication and Characterization
The following is a general protocol for the fabrication of a small molecule OLED using thermal evaporation, a common technique for depositing the organic layers.
Device Fabrication Workflow:
References
A Comparative Guide to the Electrochemical Characterization of Bis-(3,4-dimethyl-phenyl)-amine and Alternative Hole-Transporting Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of Bis-(3,4-dimethyl-phenyl)-amine and other commonly used hole-transporting materials (HTMs) in organic electronics. The following sections detail the electrochemical performance, experimental protocols for characterization, and a visual representation of the experimental workflow.
Introduction to this compound and Alternatives
This compound is a diarylamine compound with potential applications in organic light-emitting diodes (OLEDs) and perovskite solar cells as a hole-transporting material. Its electrochemical properties, such as the oxidation potential and the highest occupied molecular orbital (HOMO) energy level, are critical for device performance, as they determine the efficiency of hole injection and transport.
For a comprehensive evaluation, this guide compares the electrochemical characteristics of this compound with three widely used alternative HTMs:
-
Spiro-OMeTAD: A state-of-the-art and widely used hole-transporting material in high-efficiency perovskite solar cells.
-
NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine): A classic and commercially available hole-transporting material for OLEDs.
-
TPD (N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine): A well-characterized diarylamine, serving as a representative compound of this class due to the limited availability of specific electrochemical data for this compound in the public domain.
Comparative Electrochemical Data
The following table summarizes the key electrochemical parameters for the selected hole-transporting materials. The data has been compiled from various sources and is intended for comparative purposes.
| Compound | Oxidation Potential (E_ox) vs. Fc/Fc+ (V) | HOMO Energy Level (eV) | Measurement Conditions |
| This compound | Data not available | Data not available | - |
| Spiro-OMeTAD | ~0.4 - 0.5 | -5.1 to -5.3 | Dichloromethane or Chlorobenzene solution with a supporting electrolyte |
| NPB | ~0.52 | -5.5 | THF or Dichloromethane solution with a supporting electrolyte |
| TPD | ~0.35 | -5.5 | THF or Acetonitrile solution with a supporting electrolyte |
Note: The exact values for oxidation potential and HOMO level can vary depending on the experimental conditions, including the solvent, supporting electrolyte, and reference electrode used.
Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to determine the oxidation and reduction potentials of a compound. From these potentials, the HOMO and LUMO energy levels can be estimated.
1. Materials and Equipment:
-
Potentiostat: A three-electrode setup (working, reference, and counter electrodes).
-
Electrodes:
-
Working Electrode: Glassy carbon, platinum, or gold.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE). A ferrocene/ferrocenium (Fc/Fc+) internal reference is often used for organic electronics.
-
Counter Electrode: Platinum wire.
-
-
Electrochemical Cell: A glass cell designed for CV measurements.
-
Solvent: Anhydrous and deoxygenated dichloromethane, acetonitrile, or tetrahydrofuran.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄) at a concentration of 0.1 M.
-
Analyte: The hole-transporting material of interest (e.g., this compound) at a concentration of approximately 1 mM.
-
Inert Gas: Nitrogen or Argon for deoxygenating the solution.
2. Procedure:
-
Preparation of the Solution: Dissolve the analyte and the supporting electrolyte in the chosen solvent in the electrochemical cell.
-
Deoxygenation: Bubble an inert gas through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Electrode Polishing: Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent, and dry it before use.
-
Cell Assembly: Assemble the three electrodes in the electrochemical cell, ensuring the tip of the reference electrode is close to the working electrode.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan a relevant range where the oxidation of the analyte is expected. For many diarylamines, a scan from -0.2 V to 1.5 V vs. Ag/AgCl is a good starting point.
-
Set the scan rate, typically between 20 and 100 mV/s.
-
Record the cyclic voltammogram. The oxidation peak potential (E_pa) and the reduction peak potential (E_pc) will be observed.
-
-
Data Analysis:
-
Determine the half-wave potential (E₁/₂) as the average of the anodic and cathodic peak potentials: E₁/₂ = (E_pa + E_pc) / 2.
-
If using an internal ferrocene standard, the oxidation potential is reported relative to the Fc/Fc+ redox couple.
-
The HOMO energy level can be estimated using the following empirical formula: HOMO (eV) = -[E_ox (vs. Fc/Fc+) + 4.8] eV.
-
Experimental Workflow
The following diagram illustrates the general workflow for the electrochemical characterization of a hole-transporting material using cyclic voltammetry.
Caption: Experimental workflow for electrochemical characterization.
This guide provides a foundational comparison of the electrochemical properties of this compound and its alternatives. Further experimental studies on this compound are necessary to fully elucidate its potential as a hole-transporting material.
Reproducibility of Bis-(3,4-dimethyl-phenyl)-amine Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of key organic intermediates with high reproducibility is paramount. This guide provides a comparative analysis of established and potential synthetic routes for Bis-(3,4-dimethyl-phenyl)-amine, a significant building block in various chemical industries.
While specific literature detailing the direct comparison and reproducibility of different synthetic methods for this compound is limited, this guide outlines the most probable and effective strategies based on well-established organic chemistry principles. The primary methods for the synthesis of diarylamines, and therefore likely candidates for the synthesis of the target molecule, are the Buchwald-Hartwig amination and the Ullmann condensation. Additionally, a classical two-step alkylation method is often cited by commercial suppliers.
This guide will delve into the theoretical experimental protocols for these methods, presenting a comparative analysis of their potential yields, purity, and overall reproducibility. The data presented is based on typical results for analogous reactions and should be considered representative.
Comparative Overview of Synthetic Methods
The selection of a synthetic route for this compound will depend on factors such as available starting materials, desired purity, scalability, and cost. Below is a summary of the potential performance of the three main synthetic strategies.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Typical Yield (%) | Typical Purity (%) | Key Reproducibility Factors |
| Buchwald-Hartwig Amination | 3,4-Dimethylaniline, 4-Bromo-1,2-dimethylbenzene | Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Phosphine ligand (e.g., XPhos, SPhos) | 85-95 | >98 | Catalyst and ligand quality, inert atmosphere, base purity |
| Ullmann Condensation | 3,4-Dimethylaniline, 4-Iodo-1,2-dimethylbenzene | Copper catalyst (e.g., CuI, Cu₂O), Ligand (e.g., phenanthroline) | 60-80 | 95-98 | Catalyst activity, high reaction temperature, solvent purity |
| Two-Step Alkylation | 3,4-Xylyl bromide, Ammonia | - | 50-70 | 90-95 | Control of alkylation steps, purification of intermediates |
Experimental Protocols
The following are detailed, theoretical experimental protocols for the synthesis of this compound via the three main routes. These protocols are based on standard procedures for similar diarylamine syntheses.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a modern and highly efficient method for the formation of C-N bonds.[1]
Reaction Scheme:
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Add 3,4-dimethylaniline (1.2 equivalents) and 4-bromo-1,2-dimethylbenzene (1.0 equivalent).
-
Add anhydrous toluene as the solvent.
-
The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours.
-
After cooling to room temperature, the mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of diarylamines. It typically requires higher temperatures than the Buchwald-Hartwig amination.
Reaction Scheme:
Experimental Protocol:
-
To a round-bottom flask, add copper(I) iodide (CuI, 10 mol%), potassium carbonate (2.0 equivalents), and 3,4-dimethylaniline (1.2 equivalents).
-
Add 4-iodo-1,2-dimethylbenzene (1.0 equivalent) and a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.
-
The reaction mixture is heated to 150-180 °C and stirred for 24-48 hours.
-
After cooling to room temperature, the mixture is filtered to remove inorganic salts.
-
The filtrate is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography or recrystallization to yield this compound.
Two-Step Alkylation
This classical approach involves the initial formation of a primary amine followed by a second alkylation step.[2]
Reaction Scheme:
Step 1: (CH₃)₂C₆H₃Br + NH₃ --> (CH₃)₂C₆H₃NH₂ Step 2: (CH₃)₂C₆H₃NH₂ + (CH₃)₂C₆H₃Br --> (CH₃)₂C₆H₃NHC₆H₃(CH₃)₂
Experimental Protocol:
Step 1: Synthesis of 3,4-Dimethylaniline
-
3,4-Xylyl bromide is reacted with an excess of aqueous or alcoholic ammonia in a sealed vessel at elevated temperature and pressure.
-
After the reaction is complete, the excess ammonia and solvent are removed.
-
The resulting mixture is neutralized with a base, and the 3,4-dimethylaniline is extracted with an organic solvent.
-
The product is purified by distillation.
Step 2: Synthesis of this compound
-
3,4-Dimethylaniline (from Step 1) is reacted with a second equivalent of 3,4-xylyl bromide in the presence of a base (e.g., sodium carbonate or potassium carbonate) in a suitable solvent (e.g., DMF or acetonitrile).
-
The reaction is heated to promote the alkylation.
-
After completion, the reaction mixture is worked up by filtration and extraction as described in the previous methods.
-
The final product is purified by column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of selecting a synthetic method, the following diagram illustrates the decision-making process based on key experimental considerations.
Caption: Decision workflow for selecting a synthesis method.
Logical Relationships in Synthesis Methods
The following diagram illustrates the relationship between the starting materials and the final product for each of the discussed synthetic routes.
Caption: Reactant to product pathways for synthesis methods.
Conclusion
The synthesis of this compound can be approached through several methods, each with its own set of advantages and challenges. For high-yield and high-purity synthesis under relatively mild conditions, the Buchwald-Hartwig amination stands out as the most promising modern method. The Ullmann condensation , while a viable and more traditional alternative, generally requires harsher conditions and may result in lower yields. The two-step alkylation method, though seemingly straightforward, can be less efficient and may present purification challenges.
The reproducibility of each method is highly dependent on the careful control of reaction parameters. For the palladium- and copper-catalyzed reactions, the quality of the catalyst, ligands, and the exclusion of air and moisture are critical. In the two-step alkylation, controlling the stoichiometry and reaction conditions to minimize side-product formation is key to achieving reproducible results. Researchers should carefully consider these factors when selecting and optimizing a synthetic route for this compound.
References
Benchmarking Bis-(3,4-dimethyl-phenyl)-amine as a Hole Transport Material
A Comparative Guide for Researchers in Optoelectronics
In the rapidly advancing fields of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), the selection of high-performance and cost-effective charge transport materials is paramount. This guide provides a comparative analysis of Bis-(3,4-dimethyl-phenyl)-amine against commercially established hole transport materials (HTMs), namely Spiro-OMeTAD and PTAA. While experimental data for this compound in device applications is not yet widely published, this comparison leverages computational data to predict its potential performance and juxtaposes it with the established experimental data of its commercial counterparts.
Performance Data Summary
The following tables summarize key performance indicators for this compound, Spiro-OMeTAD, and PTAA. The data for this compound is derived from computational studies of structurally similar diarylamine compounds, providing a theoretical benchmark.
| Material | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Hole Mobility (cm²/Vs) |
| This compound (Theoretical) | -5.10 | -1.80 | 1.08 x 10⁻²[1][2] |
| Spiro-OMeTAD (Experimental) | -5.12 | -2.10 | 2.0 x 10⁻⁴ - 1.0 x 10⁻³ |
| PTAA (Experimental) | -5.20 | -2.00 | 1.0 x 10⁻³ - 5.0 x 10⁻³ |
| Device Performance (Perovskite Solar Cells) | Power Conversion Efficiency (PCE) (%) |
| Spiro-OMeTAD (with dopants) | >25%[3][4][5] |
| PTAA (dopant-free) | ~21% |
Experimental Protocols
Detailed methodologies for the fabrication and characterization of perovskite solar cells and OLEDs are provided below. These protocols serve as a standard for evaluating the performance of new materials like this compound.
Perovskite Solar Cell Fabrication (n-i-p architecture)
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited on the FTO substrate by spin-coating a precursor solution, followed by sintering at high temperature.
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF/DMSO) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization. The film is then annealed.
-
Hole Transport Layer (HTL) Deposition: A solution of the hole transport material (e.g., this compound, Spiro-OMeTAD, or PTAA), often with additives like Li-TFSI and tBP for Spiro-OMeTAD, is spin-coated on top of the perovskite layer.
-
Metal Contact Deposition: A top electrode of gold or silver is deposited by thermal evaporation through a shadow mask.
OLED Fabrication
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are cleaned using a similar procedure as for PSCs.
-
Hole Injection Layer (HIL) Deposition: A HIL material (e.g., PEDOT:PSS) is spin-coated onto the ITO to facilitate hole injection.
-
Hole Transport Layer (HTL) Deposition: The HTL material, such as this compound or a commercial alternative, is deposited via thermal evaporation or spin-coating.
-
Emissive Layer (EML) Deposition: The light-emitting organic material is deposited by thermal evaporation.
-
Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: An ETL (e.g., TPBi) and an EIL (e.g., LiF) are sequentially deposited via thermal evaporation.
-
Cathode Deposition: A metal cathode (e.g., aluminum) is deposited by thermal evaporation.
Characterization Methods
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the materials.
-
UV-Vis Spectroscopy: To assess the optical absorption properties of the materials and the perovskite films.
-
Space-Charge Limited Current (SCLC) Measurement: To determine the hole mobility of the HTMs.
-
Current Density-Voltage (J-V) Measurement: To characterize the performance of the solar cells under simulated sunlight and to measure the electrical characteristics of the OLEDs.
-
External Quantum Efficiency (EQE) Measurement: To determine the efficiency of the solar cells at different wavelengths and the light emission efficiency of the OLEDs.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the benchmarking of this compound.
Caption: General experimental workflows for the fabrication of perovskite solar cells and OLEDs.
Caption: Energy level alignment of perovskite with different hole transport materials.
Based on the available computational data, this compound shows promise as a hole transport material. Its predicted HOMO level is well-aligned with the valence band of typical perovskite absorbers, which is a critical requirement for efficient hole extraction. Furthermore, its computationally predicted hole mobility is significantly higher than the experimentally determined values for the widely used Spiro-OMeTAD. This suggests that this compound could potentially lead to devices with improved charge transport and higher fill factors. However, it is crucial to emphasize that these are theoretical predictions. Experimental validation is necessary to confirm these promising properties and to fully assess the material's stability and overall device performance. Researchers are encouraged to utilize the provided experimental protocols to investigate the practical potential of this compound and its derivatives in next-generation optoelectronic devices.
References
- 1. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation [mdpi.com]
- 2. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 55389-75-8 [chemicalbook.com]
- 4. PubChemLite - Bis(3,4-dimethylphenyl)amine (C16H19N) [pubchemlite.lcsb.uni.lu]
- 5. Key Factors Governing the External Quantum Efficiency of Thermally Activated Delayed Fluorescence Organic Light-Emitting Devices: Evidence from Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Theoretical and Experimental Data for Bis-(3,4-dimethyl-phenyl)-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of theoretical and experimental data for Bis-(3,4-dimethyl-phenyl)-amine (CAS No: 55389-75-8), a versatile intermediate compound utilized in the synthesis of pharmaceuticals, fluorescent dyes, and as a catalyst in organic reactions.[1][2] The following sections present a compilation of its physicochemical properties, detailed experimental protocols for its characterization, and a workflow for its synthesis and analysis.
Physicochemical Properties: A Side-by-Side Comparison
The table below summarizes the available theoretical (predicted) and experimental data for this compound, facilitating a direct comparison of its key properties.
| Property | Theoretical/Predicted Value | Experimental Value |
| Molecular Formula | C₁₆H₁₉N | C₁₆H₁₉N[1][2] |
| Molecular Weight | 225.33 g/mol | 225.33 g/mol [2], 225.34 g/mol |
| Melting Point | - | 110 °C[2][3], 130-132 °C[1] |
| Boiling Point | 367.0 ± 11.0 °C[3] | Not available |
| Density | 1.021 ± 0.06 g/cm³[3] | Not available |
| pKa | 2.06 ± 0.50[3] | Not available |
| LogP (XlogP) | 4.9[4] | Not available |
| Appearance | - | White to light yellow powder/crystal |
| Purity | - | >97.0% (GC) |
| Flash Point | 184.6 °C[1] | Not available |
| Vapor Pressure | 1.41E-05 mmHg at 25°C[1] | Not available |
| Refractive Index | 1.594[1] | Not available |
It is important to note the discrepancy in the reported experimental melting points, with values of 110 °C and 130-132 °C cited by different suppliers.[1][2][3] This variation may be attributable to differences in the purity of the samples or the analytical methods employed. The majority of other physicochemical properties are based on computational predictions and await experimental verification.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
Synthesis of this compound
A general two-step synthesis for this compound has been described.[1] The process begins with the reaction of 3,4-xylyl bromide with ammonia to produce the intermediate, 3,4-xylylamine.[1] This is followed by an alkylation reaction of the 3,4-xylylamine to yield the final product.[1]
Characterization Protocols
1. Melting Point Determination (Capillary Method)
-
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
-
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus and heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
-
2. Gas Chromatography (GC)
-
Objective: To assess the purity of the compound.
-
Procedure:
-
A solution of the sample is prepared in a suitable volatile solvent.
-
A small volume of the solution is injected into the gas chromatograph.
-
The sample is vaporized and carried by an inert gas through a column.
-
The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
-
A detector measures the amount of each component as it exits the column, generating a chromatogram. The area of the peak corresponding to this compound relative to the total area of all peaks indicates its purity.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure of the compound.
-
Procedure:
-
A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The solution is placed in an NMR tube and inserted into the NMR spectrometer.
-
The sample is subjected to a strong magnetic field and irradiated with radiofrequency pulses.
-
The absorption of energy by the atomic nuclei is detected and plotted as a spectrum.
-
The chemical shifts, integration, and splitting patterns of the peaks in the ¹H and ¹³C NMR spectra provide detailed information about the structure of the molecule.
-
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.
Caption: Synthesis and characterization workflow for this compound.
References
A Comparative Guide to Bis-(3,4-dimethyl-phenyl)-amine and Alternative Diarylamine Derivatives in Optoelectronic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Bis-(3,4-dimethyl-phenyl)-amine and other diarylamine derivatives commonly utilized as hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Due to a lack of extensive peer-reviewed data on this compound, this guide leverages data from studies on structurally similar compounds to provide a comparative context for its potential performance.
Performance Comparison of Diarylamine-Based Hole Transport Materials
The selection of a suitable hole transport material is critical for the efficiency and stability of optoelectronic devices. The following tables summarize key performance indicators for a range of diarylamine derivatives, providing a benchmark against which the properties of this compound can be considered.
Table 1: Physicochemical and Thermal Properties of Selected Diarylamine Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Decomposition Temperature (Td, °C) | Glass Transition Temperature (Tg, °C) |
| This compound | C₁₆H₁₉N | 225.33 | 110[1] | Not available | Not available |
| N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) | C₄₄H₃₂N₂ | 588.74 | 280-282 | 412 | 96 |
| 4,4',4''-Tris(N-carbazolyl)triphenylamine (TCTA) | C₅₄H₃₆N₄ | 748.90 | 255-257 | 455 | 151 |
| Spiro-OMeTAD | C₈₁H₆₈N₄O₈ | 1225.43 | 245-250 | 450 | 121 |
| Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) | (C₂₃H₂₃N)n | Variable | Not applicable | ~450 | 115 |
Note: Data for NPB, TCTA, Spiro-OMeTAD, and PTAA are compiled from various peer-reviewed sources. The data for this compound is from chemical supplier information due to the absence of peer-reviewed experimental data.
Table 2: Electrochemical Properties of Selected Diarylamine Derivatives
| Compound Name | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) |
| This compound | Not available | Not available | Not available |
| NPB | -5.4 | -2.4 | 3.0 |
| TCTA | -5.7 | -2.4 | 3.3 |
| Spiro-OMeTAD | -5.22 | -2.13 | 3.09 |
| PTAA | -5.1 to -5.3 | -1.9 to -2.1 | 3.2 |
Note: HOMO/LUMO levels are critical for matching the energy levels of adjacent layers in a device to ensure efficient charge injection and transport. The absence of experimental data for this compound highlights a key area for future research.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for the synthesis of diarylamine derivatives and the fabrication of optoelectronic devices, based on common practices in the field.
Synthesis of Diarylamine Derivatives (General Buchwald-Hartwig Amination)
A common method for synthesizing diarylamines is the Buchwald-Hartwig cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Primary or secondary amine (e.g., 3,4-dimethylaniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (0.01-0.05 mmol), the phosphine ligand (0.02-0.10 mmol), and the base (1.4 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Fabrication of a Perovskite Solar Cell (Illustrative Example)
This protocol outlines the fabrication of a standard n-i-p planar heterojunction perovskite solar cell.
Materials:
-
ITO-coated glass substrates
-
Electron transport layer (ETL) precursor solution (e.g., SnO₂)
-
Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)
-
Hole transport material (HTM) solution (e.g., a diarylamine derivative in chlorobenzene with additives like Li-TFSI and t-BP)
-
Metal for top electrode (e.g., gold or silver)
Procedure:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Deposit the ETL (e.g., SnO₂) onto the ITO substrate by spin-coating, followed by annealing.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution onto the ETL. During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization.
-
Anneal the perovskite film at a specified temperature (e.g., 100 °C).
-
Spin-coat the HTM solution onto the perovskite layer.
-
Finally, deposit the metal top electrode by thermal evaporation through a shadow mask.
Visualizations
The following diagrams illustrate key concepts in the application of diarylamine derivatives in optoelectronics.
Caption: Workflow for the synthesis of diarylamine derivatives.
Caption: Charge generation and transport in a perovskite solar cell.
References
Safety Operating Guide
Proper Disposal of Bis-(3-4-dimethyl-phenyl)-amine: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of Bis-(3,4-dimethyl-phenyl)-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This guide is intended for researchers, scientists, and drug development professionals who handle this compound. Adherence to these procedures is critical to minimize risks and ensure safe laboratory operations.
I. Understanding the Hazards
This compound is classified as a substance that causes skin and serious eye irritation.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: Chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat are required.[1] Contaminated clothing should be removed and washed before reuse.[1][2]
-
Respiratory Protection: If there is a risk of dust formation or if exposure limits are exceeded, a full-face respirator should be used.[1]
III. Quantitative Data
The following table summarizes the key quantitative data for this compound:
| Property | Value | Reference |
| CAS Number | 55389-75-8 | [3][5][6] |
| Molecular Formula | C16H19N | [3][5][6] |
| Molecular Weight | 225.33 g/mol | [3][5][6] |
| Melting Point | 110 °C | [3][5][6] |
| Boiling Point | 367.0 ± 11.0 °C (Predicted) | [3][5] |
| Density | 1.021 ± 0.06 g/cm3 (Predicted) | [3][5] |
IV. Waste Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste collection, segregation, and storage, awaiting pickup by a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain.
A. Waste Collection and Segregation
-
Designate a Waste Container:
-
Use a clearly labeled, leak-proof container made of a material compatible with amines. High-density polyethylene (HDPE) is a suitable choice.
-
The container must have a secure, tight-fitting lid.
-
Do not use metal containers for the disposal of amines.
-
-
Labeling:
-
The waste container must be clearly labeled with "HAZARDOUS WASTE" and the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
-
Segregation:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Crucially, segregate amine waste from incompatible substances, particularly acids and oxidizing agents, to prevent hazardous chemical reactions.
-
B. Storage
-
Keep the waste container tightly sealed at all times, except when adding waste.
-
Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Ensure the storage area has secondary containment to control any potential spills.
C. Spill and Emergency Procedures
-
In case of a spill:
-
Evacuate personnel from the immediate area.
-
Remove all sources of ignition.[1]
-
Ventilate the area.
-
Wearing appropriate PPE, contain and collect the spilled material using an inert absorbent (e.g., vermiculite, sand).
-
Place the absorbed material into a labeled hazardous waste container.
-
-
In case of skin contact: Wash the affected area with plenty of soap and water.[1][2] If irritation occurs, seek medical attention.[1][2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2]
D. Final Disposal
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling Bis-(3,4-dimethyl-phenyl)-amine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Bis-(3,4-dimethyl-phenyl)-amine (CAS No. 55389-75-8) in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical and Physical Properties
This compound is a white to light yellow powder or crystalline solid.[1][2] It is important to be aware of its physical characteristics to handle it appropriately.
| Property | Value |
| Molecular Formula | C16H19N |
| Molecular Weight | 225.33 g/mol [3] |
| Melting Point | 110 °C[3][4] |
| Boiling Point | 367.0 ± 11.0 °C (Predicted)[2][4] |
| Density | 1.021 ± 0.06 g/cm³ (Predicted)[2][4] |
| Form | Powder to crystal[3][4] |
| Color | White to Light yellow[1][4] |
Hazard Identification and Precautionary Measures
This chemical is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[5] Therefore, adherence to strict safety protocols is mandatory.
Hazard Statements:
Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling.[4][5]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5][6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[1][5]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[5]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should also be used to protect against splashes.[7]
-
Skin Protection :
-
Gloves : Chemical-impermeable gloves must be worn.[5] Nitrile gloves are a suitable option, offering resistance to a range of chemicals.[7] Always inspect gloves for any signs of degradation or puncture before use.[5]
-
Protective Clothing : Wear fire/flame resistant and impervious clothing.[5] A lab coat or coveralls should be worn to protect street clothing from contamination.
-
-
Respiratory Protection : If exposure limits are exceeded or if working in a poorly ventilated area, a full-face respirator should be used.[5][8]
Operational Plan for Handling
1. Preparation and Engineering Controls:
-
Conduct a thorough risk assessment before beginning any new procedure.
-
Ensure adequate ventilation, such as working within a certified chemical fume hood.[5]
-
Remove all sources of ignition from the work area.[5]
-
Have an emergency plan in place for spills or exposures.[8]
2. Handling Procedure:
-
Avoid the formation of dust.[5]
-
Avoid breathing any mist, gas, or vapors.[5]
-
Avoid contact with skin and eyes.[5]
-
Wash hands thoroughly after handling the substance.[5]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Protect from light.
Emergency and First-Aid Procedures
Immediate response is critical in the event of an exposure.
-
Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[5]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[5]
-
Eye Contact : Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[5][6]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.[6]
-
Chemical Waste : Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a suitable, closed, and clearly labeled container for disposal.[5] Do not mix with other waste.[6]
-
Environmental Precautions : Prevent the chemical from entering drains or the environment.[5][6] In case of a spill, contain it and clean it up using appropriate absorbent materials.
Experimental Workflow: Chemical Spill Response
The following diagram outlines the procedural steps for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
References
- 1. Bis(3,4-dimethylphenyl)amine 55389-75-8 | TCI AMERICA [tcichemicals.com]
- 2. chembk.com [chembk.com]
- 3. Cas 55389-75-8 | this compound [finechemical.net]
- 4. This compound | 55389-75-8 [amp.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. hsa.ie [hsa.ie]
- 8. diplomatacomercial.com [diplomatacomercial.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

